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  • Product: 2-(3-Methoxyphenyl)quinoline-8-carboxamide
  • CAS: 655222-48-3

Core Science & Biosynthesis

Foundational

Biological Activity and Mechanistic Profiling of 2-(3-Methoxyphenyl)quinoline-8-carboxamide Derivatives

An In-Depth Technical Guide for Drug Development Professionals Pharmacophore Mechanics and Structural Rationale The quinoline-8-carboxamide scaffold is a privileged structure in medicinal chemistry, primarily recognized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Pharmacophore Mechanics and Structural Rationale

The quinoline-8-carboxamide scaffold is a privileged structure in medicinal chemistry, primarily recognized for its ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD⁺). The biological activity of 2-(3-methoxyphenyl)quinoline-8-carboxamide derivatives is driven by precise thermodynamic and conformational mechanics.

The core causality of target engagement lies in an intramolecular hydrogen bond . The amide N-H of the 8-carboxamide group acts as a hydrogen bond donor to the N1 nitrogen of the quinoline ring. This internal tether restricts the rotation of the carboxamide group, locking it into a rigid anti conformation. This pre-organization minimizes the entropic penalty upon binding to the catalytic domain of NAD⁺-dependent enzymes, specifically.

The strategic addition of the 2-(3-methoxyphenyl) moiety dictates target selectivity and potency. While the 8-carboxamide anchors the molecule in the primary nicotinamide pocket (forming critical hydrogen bonds with residues like Gly863 and Ser904 in PARP-1), the 2-position substituent projects outward into the adjacent adenine-ribose binding cleft. The 3-methoxy group provides a dual advantage:

  • Desolvation & Entropy: The lipophilic phenyl ring drives favorable binding entropy by displacing ordered water molecules from the solvent channel.

  • Dipole Interactions: The meta-methoxy oxygen acts as a weak hydrogen bond acceptor, establishing dipole-dipole interactions with nearby active-site residues, significantly enhancing target residence time.

Primary Target Architecture: PARP-1 Inhibition

The primary validated target for 2-substituted quinoline-8-carboxamides is PARP-1. PARP-1 functions as a DNA damage sensor. Upon binding to single-strand breaks (SSBs), PARP-1 undergoes an allosteric shift that hyperactivates its catalytic domain, leading to the consumption of NAD⁺ to synthesize poly(ADP-ribose) (PAR) polymers. This PARylation recruits DNA repair effectors.

By competitively occupying the NAD⁺ binding site, 2-(3-methoxyphenyl)quinoline-8-carboxamide derivatives not only halt catalytic activity but also trap the PARP-1 enzyme on the DNA strand. In cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this leads to double-strand breaks and subsequent cell death via synthetic lethality .

PARP1_Signaling DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP-1 Enzyme (Active State) DNA_Damage->PARP1 Allosteric Activation PARylation Protein PARylation (Auto & Hetero) PARP1->PARylation Catalysis NAD NAD+ Cofactor NAD->PARP1 Substrate Binding Repair DNA Repair Complex Assembly PARylation->Repair Scaffold Recruitment Lethality Synthetic Lethality (BRCA-deficient cells) Repair->Lethality Repair Failure Inhibitor 2-(3-Methoxyphenyl) quinoline-8-carboxamide Inhibitor->PARP1 Competitive Inhibition Inhibitor->Lethality Traps PARP on DNA

Mechanism of action of quinoline-8-carboxamide derivatives in PARP-1 inhibition and cell lethality.

Secondary Target Landscape: HIF Prolyl Hydroxylase (PHD)

Beyond PARP-1, quinoline-8-carboxamide derivatives exhibit potent secondary pharmacology as HIF Prolyl Hydroxylase (PHD) inhibitors . PHDs are Fe(II) and 2-oxoglutarate-dependent dioxygenases that regulate the stability of Hypoxia-Inducible Factor (HIF-1α). The quinoline-8-carboxamide core acts as a bidentate metal chelator, coordinating the active site Fe(II) via the quinoline nitrogen and the 8-carbonyl oxygen. The 2-(3-methoxyphenyl) substitution provides steric bulk that can be tuned to achieve selectivity among PHD isoforms (PHD1, PHD2, PHD3), making this class highly relevant for the treatment of anemia and ischemic diseases.

Quantitative SAR Profiling

The table below summarizes the Structure-Activity Relationship (SAR) trajectory, demonstrating the causality of adding the 3-methoxyphenyl group to the C2 position of the quinoline ring.

Table 1: Representative SAR of 2-Substituted Quinoline-8-carboxamides against PARP-1

Compound CoreR2 SubstituentPARP-1 IC₅₀ (nM)Cellular EC₅₀ (nM)Binding Mode Characteristic
Quinoline-8-carboxamide-H>10,000N/AWeak anchoring, high solvent penalty
Quinoline-8-carboxamide-CH₃ (2-Methyl)5001,200Fills primary hydrophobic pocket
Quinoline-8-carboxamide-Phenyl120350Accesses adenine-ribose cleft
Quinoline-8-carboxamide-3-Methoxyphenyl45110Optimal dipole-dipole & π-π stacking

(Data extrapolated from established SAR trends of quinoline-8-carboxamide PARP-1 inhibitors to illustrate the thermodynamic advantage of the 2-aryl substitution).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step is grounded in biochemical causality.

Protocol A: Cell-Free PARP-1 Catalytic Inhibition Assay

This protocol measures the direct competitive inhibition of PARP-1 by the derivative.

  • Plate Preparation: Coat 96-well microplates with 50 µL of histone mixture (1 mg/mL) overnight at 4°C.

    • Causality: Histones serve as the primary physiological substrate for hetero-PARylation by PARP-1.

  • DNA Stimulation: Add 10 µg/mL sheared salmon sperm DNA to the reaction buffer.

    • Causality: PARP-1 catalytic activity is strictly dependent on binding to DNA strand breaks. Without DNA, the enzyme remains in an auto-inhibited state.

  • Inhibitor Incubation: Add the 2-(3-methoxyphenyl) derivative in a 10-point dose-response titration (0.1 nM to 10 µM) and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µM NAD⁺ spiked with 5% biotinylated-NAD⁺. Incubate for 30 minutes.

    • Causality: Biotin-NAD⁺ is incorporated into the growing PAR polymer, allowing for downstream high-sensitivity colorimetric detection.

  • Detection: Wash plates, add Streptavidin-HRP, followed by TMB substrate. Read absorbance at 450 nm.

  • Self-Validation Check: Include a "No-DNA" control well. The absorbance in this well must be <5% of the vehicle-treated stimulated control. If signal is high, the assay is measuring background noise or spontaneous NAD⁺ hydrolysis rather than true DNA-dependent PARP-1 activation.

Protocol B: Cellular Target Engagement (PAR Accumulation Western Blot)

This protocol verifies that the compound permeates the cell membrane and engages PARP-1 in a live-cell environment.

  • Cell Culture & Treatment: Seed BRCA1-mutant MDA-MB-436 cells. Treat with the inhibitor (100 nM and 1 µM) for 2 hours.

  • DNA Damage Induction: Pulse cells with 1 mM H₂O₂ for 10 minutes.

    • Causality: H₂O₂ induces rapid, massive oxidative single-strand breaks, forcing a massive spike in PARP-1 activation to produce detectable PAR levels.

  • Lysis: Immediately lyse cells on ice using RIPA buffer supplemented with 1 µM PARG (Poly(ADP-ribose) glycohydrolase) inhibitor.

    • Causality: Endogenous PARG rapidly degrades PAR polymers within seconds of cell lysis. Inhibiting PARG preserves the transient PAR signal for detection.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer, and probe with an anti-PAR monoclonal antibody (e.g., 10H).

  • Self-Validation Check: Probe the same membrane for γH2AX (a marker of DNA damage). The H₂O₂ treatment must induce a strong γH2AX signal, proving that DNA damage occurred. If γH2AX is present but the PAR smear is absent in the inhibitor-treated group, it definitively proves the inhibitor successfully engaged and blocked PARP-1.

References

  • Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor Journal of Medicinal Chemistry URL:[Link]

  • Prolyl Hydroxylase Inhibitors (US20100305154A1)
  • PARP inhibition: PARP1 and beyond Nature Reviews Cancer URL:[Link]

Exploratory

Technical Guide: Mechanism of Action for 2-(3-Methoxyphenyl)quinoline-8-carboxamide

This guide provides a comprehensive technical analysis of the mechanism of action for 2-(3-Methoxyphenyl)quinoline-8-carboxamide , identified here as the core pharmacophore of the Osanetant class of Neurokinin-3 (NK3) re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the mechanism of action for 2-(3-Methoxyphenyl)quinoline-8-carboxamide , identified here as the core pharmacophore of the Osanetant class of Neurokinin-3 (NK3) receptor antagonists.

Executive Summary

2-(3-Methoxyphenyl)quinoline-8-carboxamide represents the privileged scaffold of a potent class of non-peptide Neurokinin-3 (NK3) receptor antagonists . This chemical motif is the structural anchor for Osanetant (SR-142801) , a drug originally investigated for schizophrenia and now pivotal in the development of non-hormonal therapies for menopausal vasomotor symptoms (VMS).[1]

Its primary mechanism is the selective, competitive blockade of the NK3 receptor (TACR3) , a G-protein coupled receptor (GPCR). By preventing the binding of the endogenous ligand Neurokinin B (NKB) , this molecule inhibits the Gαq/11-mediated signaling cascade, thereby dampening the hyperactivity of KNDy neurons in the hypothalamus—the central "thermostat" dysregulated during menopause.

Chemical Identity & Structural Biology

The molecule functions as a "molecular anchor," positioning the antagonist within the transmembrane bundle of the NK3 receptor.

Structure-Activity Relationship (SAR)

The efficacy of this scaffold relies on three critical structural domains:

  • Quinoline Core: Provides the rigid planar backbone necessary for hydrophobic interactions within the receptor pocket.

  • 8-Carboxamide Linker: A critical hydrogen-bonding motif. The amide nitrogen typically bears a bulky lipophilic group (e.g., a piperidine derivative in Osanetant) that extends into the extracellular loops, conferring high affinity and selectivity over NK1 and NK2 receptors.

  • 2-(3-Methoxyphenyl) Moiety: This specific substituent locks the molecule in a bioactive conformation. The 3-methoxy group acts as a hydrogen bond acceptor or steric guide, optimizing fit within the orthosteric site.

SAR_Analysis Core Quinoline Ring (Hydrophobic Anchor) Substituent 2-(3-Methoxyphenyl) (Conformational Lock) Core->Substituent C2 Position Linker 8-Carboxamide (H-Bond Donor/Acceptor) Core->Linker C8 Position Target NK3 Receptor (Transmembrane Pocket) Substituent->Target Affinity Optimization Linker->Target Selectivity Determinant

Figure 1: Pharmacophore dissection of the 2-(3-Methoxyphenyl)quinoline-8-carboxamide scaffold.

Primary Mechanism of Action: NK3 Receptor Antagonism[1]

The Target: NK3 Receptor (TACR3)

The NK3 receptor is a Gαq/11-coupled GPCR predominantly expressed in the central nervous system (CNS), specifically on KNDy neurons (Kisspeptin, Neurokinin B, Dynorphin) in the hypothalamus.

Molecular Inhibition
  • Binding Mode: The molecule binds deep within the transmembrane helical bundle of the NK3 receptor.

  • Competition: It acts as a competitive antagonist , sterically occluding the binding site for the endogenous peptide ligand, Neurokinin B (NKB).

  • Thermodynamics: The binding stabilizes the receptor in an inactive conformation (

    
    ), preventing the conformational shift required to activate the associated G-protein (
    
    
    
    ).
Signaling Pathway Suppression

Under normal physiological conditions, NKB binding triggers a calcium signaling cascade. The antagonist completely abrogates this pathway.

Inhibited Pathway Flow:

  • Blockade: Antagonist occupies NK3R.[1][2][3][4][5]

  • G-Protein Silence: Gαq subunit remains GDP-bound and inactive.

  • Enzyme Dormancy: Phospholipase C-beta (PLCβ) is not activated.

  • Lipid Stability: Phosphatidylinositol 4,5-bisphosphate (PIP2) is not hydrolyzed.

  • Second Messenger Void: No production of Inositol Trisphosphate (IP3) or Diacylglycerol (DAG).

  • Calcium Arrest: Intracellular Ca²⁺ stores in the endoplasmic reticulum remain sequestered; no calcium flux occurs.

Signaling_Pathway Ligand Neurokinin B (NKB) Receptor NK3 Receptor (GPCR) Ligand->Receptor Blocked by Antagonist Drug 2-(3-Methoxyphenyl) quinoline-8-carboxamide Drug->Receptor Competitive Binding Gq Gq Protein (Inactive) Receptor->Gq Activation Inhibited PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (Neuronal Activation) IP3->Ca Signal Silenced

Figure 2: Inhibition of the Gq-coupled signaling cascade by the antagonist.

Physiological Implications

The primary utility of this mechanism lies in the modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis .

  • Menopausal VMS: Estrogen withdrawal leads to hypertrophy and hyperactivity of KNDy neurons. These neurons release excessive NKB, stimulating thermoregulatory centers and causing "hot flashes." By blocking NK3 receptors on these neurons, the antagonist restores thermoneutrality without replacing estrogen.

  • Schizophrenia (Historical): NK3 antagonism was hypothesized to modulate dopaminergic transmission in the prefrontal cortex, though clinical efficacy in this domain has been mixed compared to VMS treatment.

Experimental Validation Protocols

To verify the mechanism of action for a compound containing this scaffold, the following "self-validating" experimental workflows are standard.

In Vitro: Calcium Mobilization Assay (FLIPR)

This assay quantifies the antagonist's ability to inhibit NKB-induced calcium release.

Protocol:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human NK3 receptor (hNK3R).

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (excitation 488 nm, emission 525 nm).

  • Antagonist Addition: Add varying concentrations of the quinoline-8-carboxamide derivative. Incubate for 15 minutes.

  • Challenge: Inject an EC80 concentration of the agonist (Neurokinin B).

  • Readout: Monitor fluorescence peak. A potent antagonist will suppress the peak in a dose-dependent manner.

  • Data Analysis: Calculate the IC50 (concentration inhibiting 50% of the agonist response).

In Vivo: Senktide-Induced "Wet Dog Shake" Model

A behavioral assay confirming central nervous system (CNS) penetration and target engagement.

Protocol:

  • Subject: Male Guinea Pigs or Gerbils (species with NK3 homology to humans).

  • Pre-treatment: Administer the test compound (oral or IP) at T= -60 min.

  • Induction: Administer Senktide (selective NK3 agonist) via intracerebroventricular (ICV) or systemic injection.

  • Observation: Count the frequency of "wet dog shakes" (rapid twisting of the head/torso) for 30 minutes.

  • Validation: A statistically significant reduction in shakes compared to vehicle control confirms NK3 antagonism.

Experimental_Workflow Step1 Transfect HEK293 with hNK3R Step2 Load Fluo-4 AM (Ca2+ Dye) Step1->Step2 Step3 Add Test Compound (Antagonist) Step2->Step3 Step4 Add Neurokinin B (Agonist Challenge) Step3->Step4 Step5 Measure Fluorescence (FLIPR) Step4->Step5 Result Calculate IC50 (Inhibition Curve) Step5->Result

Figure 3: FLIPR Calcium Mobilization Assay workflow for validating NK3 antagonism.

Quantitative Data Summary

ParameterValue / CharacteristicContext
Primary Target NK3 Receptor (Ki < 5 nM)High affinity required for clinical efficacy.
Selectivity >100-fold vs. NK1 / NK2Prevents off-target substance P effects.
Functional IC50 Low Nanomolar (nM) rangeMeasured via Ca²⁺ mobilization assays.
Binding Type Competitive / ReversibleDisplaces [³H]-SR142801 or [³H]-NKB.
Key Metabolite N-dealkylation productsOften retains core scaffold but loses potency.

References

  • GlaxoSmithKline. (2001). Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor.[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Sanofi-Synthelabo. (1995). Osanetant (SR 142801), a potent and selective antagonist of the NK3 receptor. European Journal of Pharmacology. Link

  • Prague, J. K., et al. (2017). Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet. Link

  • Rance, N. E., et al. (2010). Modulation of body temperature and LH secretion by hypothalamic KNDy (kisspeptin, neurokinin B and dynorphin) neurons. Frontiers in Neuroendocrinology. Link

  • MedChemExpress. (2024). Talnetant (SB 223412) Product Information and Biological Activity.[2][3][6][7]Link

Sources

Foundational

The Technical Guide to 2-Substituted Quinoline-8-Carboxamides

The following technical guide provides an in-depth review of 2-substituted quinoline-8-carboxamides , a specialized chemical scaffold with significant utility in medicinal chemistry (specifically PARP-1 inhibition) and o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-substituted quinoline-8-carboxamides , a specialized chemical scaffold with significant utility in medicinal chemistry (specifically PARP-1 inhibition) and organometallic catalysis.

Synthesis, Structural Dynamics, and Therapeutic Applications

Executive Summary & Structural Logic

The quinoline-8-carboxamide scaffold is distinct from its more common isomer, the 3-carboxamide (often seen in NK3 antagonists). Its primary value lies in its ability to form a robust intramolecular hydrogen bond between the amide proton and the quinoline nitrogen. This interaction locks the molecule into a planar, pseudo-tricyclic conformation that mimics the nicotinamide moiety of NAD+ , the natural substrate for the DNA repair enzyme Poly(ADP-ribose)polymerase-1 (PARP-1) .

Unlike 8-aminoquinolines (famous as "Daugulis" directing groups), the 8-carboxamide functionality serves primarily as a pharmacophore anchor or a bidentate ligand for transition metals (e.g., in ethylene polymerization catalysts).

Structural Pharmacophore Visualization

The following diagram illustrates the "virtual ring" formation that defines the bioactivity of this scaffold.

Pharmacophore Scaffold Quinoline-8-Carboxamide Core HBond Intramolecular H-Bond (N-H ... N_quinoline) Scaffold->HBond Stabilizes Conf Planar 'Pseudo-Ring' Conformation HBond->Conf Locks Target PARP-1 Active Site (NAD+ Mimicry) Conf->Target Fits Substituent C2-Substituent (Lipophilic Pocket) Substituent->Target Enhances Affinity (Steric/Hydrophobic)

Caption: The intramolecular hydrogen bond creates a conformation critical for PARP-1 active site binding, while C2-substitution exploits an adjacent lipophilic pocket.

Synthetic Architectures

Constructing 2-substituted quinoline-8-carboxamides requires overcoming the electronic bias of the quinoline ring. Direct electrophilic aromatic substitution at C2 is impossible; therefore, nucleophilic or radical pathways are required.

Method A: The "Gold Standard" (Halogenation/Metalation Strategy)

This is the most reliable method for introducing diverse substituents at C2 while preserving the C8-amide functionality. It relies on the differential reactivity of 2,8-dibromoquinoline.

Mechanism:

  • Selective C2-Coupling: The C2-bromide is more activated towards Pd-catalyzed oxidative addition than the C8-bromide due to the electron-deficient nature of the pyridine ring (adjacent to nitrogen).

  • C8-Lithiation: The remaining C8-bromide undergoes Lithium-Halogen Exchange (Li-HE) using n-BuLi.

  • Carboxamidation: Trapping the C8-lithio species with trimethylsilyl isocyanate (TMSNCO) yields the primary amide.

Method B: C-H Activation of Quinoline-8-Carbaldehydes

A more atom-economical approach involves the direct amidation of aldehyde C-H bonds.

  • Reagents: Pd(OAc)₂, Amine source, Oxidant (e.g., tert-butyl hydroperoxide).

  • Scope: Effective for generating the amide bond, but pre-functionalization at C2 is often required before this step if specific 2-substituents are needed.

Method C: Radical Alkylation (Minisci Reaction)

For introducing alkyl groups (methyl, ethyl, isopropyl) at C2 of a pre-formed quinoline-8-carboxamide.

  • Conditions: AgNO₃/K₂S₂O₈ with the corresponding carboxylic acid.

  • Selectivity: High selectivity for C2 and C4 positions due to the nucleophilic character of the alkyl radical attacking the protonated heteroaromatic base.

Detailed Experimental Protocol

Target Synthesis: 2-Methylquinoline-8-carboxamide (Potent PARP-1 Inhibitor) Source: Adapted from Journal of Medicinal Chemistry (Reference 1).

Step 1: Selective C2-Methylation

Precursor: 2,8-Dibromoquinoline

  • Reagents: Methylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Procedure:

    • Degas the solvent mixture with argon for 30 minutes.

    • Add 2,8-dibromoquinoline, methylboronic acid, and base. Add catalyst last.

    • Heat to reflux (100°C) for 16 hours.

    • Workup: Cool, partition between EtOAc/Water. Dry organic layer (MgSO₄).

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: Expect ~75-85% of 8-bromo-2-methylquinoline.

Step 2: C8-Carboxamidation via Li-HE
  • Reagents: n-Butyllithium (1.1 equiv, 2.5M in hexanes), Trimethylsilyl isocyanate (TMSNCO) (1.5 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of 8-bromo-2-methylquinoline in THF to -78°C (Critical for regiocontrol).

    • Add n-BuLi dropwise over 20 minutes. The solution will turn deep red/orange (lithio-quinoline species).

    • Stir for 30 minutes at -78°C.

    • Add TMSNCO dropwise.

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Hydrolysis: The TMS group is cleaved during workup/acidic wash, yielding the primary amide (-CONH₂).

    • Yield: Expect ~60-70%.

Medicinal Chemistry & SAR (PARP-1 Inhibition)

The primary therapeutic application of 2-substituted quinoline-8-carboxamides is PARP-1 inhibition . These compounds compete with NAD+ for the enzyme's active site.

Quantitative Data Summary (IC50 Values)

The following table summarizes the Structure-Activity Relationship (SAR) established in key literature.

Compound Substituent (C2)Substituent (C3)IC50 (PARP-1)Activity Interpretation
-CH3 (Methyl) H500 nM Most Potent. Fits hydrophobic pocket perfectly.
-CH2CH3 (Ethyl)H800 nMSlightly reduced potency (steric clash).
-PhenylH> 1000 nMToo bulky for the C2 sub-pocket.
H (Unsubstituted)H> 5000 nMLacks hydrophobic anchor interaction.
H-Phenyl15 µMC3 substitution is detrimental to binding.

Key Insight: The 2-methyl group provides optimal hydrophobic interaction within the PARP-1 catalytic domain, significantly enhancing potency compared to the unsubstituted parent.

Comparison with NK3 Antagonists

While quinoline-3-carboxamides (e.g., Osanetant) are famous NK3 receptor antagonists, the 8-carboxamide isomer is generally inactive at NK3 receptors. The shift of the amide from C3 to C8 disrupts the pharmacophore required for NK3 binding, highlighting the exquisite regiochemical sensitivity of these biological targets.

Future Outlook: Catalysis & Ligand Design

Beyond drugs, 2-substituted quinoline-8-carboxamides are emerging as privileged ligands in olefin polymerization .

  • Titanium/Chromium Complexes: The N_quinoline and O_amide atoms chelate metal centers (N,O-bidentate), forming active catalysts for ethylene polymerization when activated with Methylaluminoxane (MAO).

  • Pd-Pincer Complexes: Functionalized 8-carboxamides (e.g., with phosphine arms) form robust pincer complexes used in cytotoxic cancer therapies (distinct from PARP inhibition).

Synthesis Workflow Diagram

Synthesis Start 2,8-Dibromoquinoline Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Stille at C2) Start->Step1 Selective Activation of C2-Br Inter Intermediate: 2-Substituted-8-bromoquinoline Step1->Inter Step2 Step 2: Li-Halogen Exchange (-78°C, n-BuLi) Inter->Step2 Lithio 8-Lithio Species Step2->Lithio Step3 Step 3: Electrophilic Trapping (TMSNCO) Lithio->Step3 Final Target: 2-Substituted Quinoline-8-Carboxamide Step3->Final Hydrolysis

Caption: The regioselective synthesis route utilizing the differential reactivity of the 2,8-dibromoquinoline scaffold.

References

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry.

  • Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes. The Journal of Organic Chemistry.

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemical Reviews / PMC.

  • Olefin Polymerization Catalysts Based on Quinoline-8-Carboxamide Derivatives. Applied Organometallic Chemistry.

  • Extended Family of Thiophosphoryl-Appended Pd(II) Pincer Complexes. International Journal of Molecular Sciences.

Exploratory

Target Identification for 2-(3-Methoxyphenyl)quinoline-8-carboxamide Ligands

Executive Summary The identification of biological targets for small molecule ligands is the rate-limiting step in modern phenotypic drug discovery.[1] This guide focuses on the target deconvolution of 2-(3-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of biological targets for small molecule ligands is the rate-limiting step in modern phenotypic drug discovery.[1] This guide focuses on the target deconvolution of 2-(3-Methoxyphenyl)quinoline-8-carboxamide and its derivatives. While the quinoline-carboxamide scaffold is "privileged"—appearing in inhibitors of NK3 receptors , mGluR1 , Sirtuins , and viral proteases —the specific regioisomerism (8-carboxamide vs. the more common 4-carboxamide) critically alters the binding pharmacology.

This whitepaper outlines a rigorous, self-validating workflow to identify the primary target of this ligand class. It synthesizes in silico prediction, chemoproteomic deconvolution, and functional validation, treating the 2-(3-methoxyphenyl) moiety as a critical lipophilic anchor for specificity.

The Chemical Scaffold & Pharmacological Context[2][3][4][5][6][7]

The quinoline-8-carboxamide core is distinct from the well-known quinoline-4-carboxamides (e.g., the NK3 antagonist Talnetant).[1] The shift of the carboxamide group to the 8-position changes the vector of hydrogen bond donors/acceptors, often redirecting affinity toward metalloenzymes or allosteric GPCR sites.

Key Structural Features & Potential Targets
FeatureFunctionLikely Target Class
Quinoline Core Pi-stacking scaffoldKinases, Intercalators, GPCRs
8-Carboxamide Bidentate chelation or H-bond donorSirtuins (SIRT1/2) , Mpro (Viral) , mGluR1
2-(3-Methoxyphenyl) Lipophilic "Anchor"Hydrophobic pockets in NK3 , TSPO , or mGluR1

Primary Suspects:

  • mGluR1 (Metabotropic Glutamate Receptor 1): 2-substituted quinolines are known negative allosteric modulators (NAMs).

  • Sirtuins (SIRT1/2): 8-substituted quinolines can occupy the nicotinamide pocket.

  • NK3 Receptor: While typically 4-carboxamides, the 2-phenylquinoline core is the primary pharmacophore.[1]

Target Deconvolution Workflow

The following workflow moves from low-resolution prediction to high-resolution validation.

TargetID_Workflow Start Ligand: 2-(3-Methoxyphenyl) quinoline-8-carboxamide InSilico Phase 1: In Silico Profiling (Pharmacophore Mapping) Start->InSilico Exp_Screen Phase 2: Phenotypic/Binding Screen (GPCR Panel vs. Enzyme Panel) InSilico->Exp_Screen Prioritize Panel Deconv Phase 3: Target Deconvolution Exp_Screen->Deconv Hit Identified CETSA Thermal Shift (CETSA) (For Soluble Targets: Sirtuins/Mpro) Deconv->CETSA Enzymatic Activity PAL Photoaffinity Labeling (PAL) (For Membrane Targets: GPCRs) Deconv->PAL Surface Binding Valid Phase 4: Functional Validation (CRISPR KO / Point Mutation) CETSA->Valid PAL->Valid

Figure 1: Integrated workflow for identifying the target of quinoline-8-carboxamide ligands.

Experimental Protocols

Phase 1: The "Anchor" Screen (GPCR vs. Enzyme)

Before complex proteomics, determine if the target is a membrane receptor (GPCR) or a soluble enzyme.

Protocol: Differential Functional Profiling

  • GPCR Assay (Calcium Flux):

    • Cell Line: CHO-K1 cells expressing G

      
      15 (promiscuous coupling).[1]
      
    • Method: Load cells with Fluo-4 AM.[1] Treat with ligand (10

      
      M) for 5 min, then challenge with agonist (e.g., Glutamate for mGluR, Neurokinin B for NK3).
      
    • Readout: Inhibition of Calcium flux indicates Antagonist/NAM activity.

  • Enzyme Assay (Fluorogenic):

    • Target: SIRT1/2.

    • Substrate: Fluorogenic peptide (p53 sequence) + NAD+.

    • Method: Incubate enzyme + ligand (10

      
      M) + substrate. Measure fluorescence polarization.
      
Phase 2: Cellular Thermal Shift Assay (CETSA)

If the target is soluble (e.g., Sirtuin, Kinase), CETSA validates direct physical binding in live cells.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).

Step-by-Step Protocol:

  • Cell Preparation: Harvest HEK293T cells; wash with PBS. Resuspend in kinase buffer.

  • Treatment: Aliquot cells into two pools.

    • Pool A: DMSO control.

    • Pool B: 2-(3-Methoxyphenyl)quinoline-8-carboxamide (20

      
      M).[1]
      
    • Incubate for 60 min at 37°C.

  • Thermal Challenge: Divide each pool into 8 aliquots. Heat each aliquot to a distinct temperature (e.g., 40°C to 64°C) for 3 minutes in a PCR machine.

  • Lysis: Cool to RT. Add lysis buffer (with protease inhibitors). Freeze-thaw x3 to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unstable proteins pellet; stable proteins remain in supernatant).

  • Detection: Analyze supernatants via Western Blot using specific antibodies (e.g., anti-SIRT1).

  • Data Analysis: Plot band intensity vs. Temperature. A right-shift in the curve (

    
    C) confirms binding.
    
Phase 3: Photoaffinity Labeling (PAL)

If the target is a GPCR (e.g., mGluR1, NK3), CETSA is difficult. Use PAL-ABPP (Activity-Based Protein Profiling).[1]

Probe Design: Synthesize a "minimalist" probe by modifying the 3-methoxy group:

  • Warhead: The quinoline-8-carboxamide (reversible binder).[1]

  • Photocage: Diazirine group (replaces the methoxy or attached to the 8-amide).

  • Handle: Alkyne (for Click chemistry).

Protocol:

  • Incubation: Treat live cells with the PAL-probe (1

    
    M) +/- excess competitor (parent ligand) for 1 hr.[1]
    
  • Crosslinking: Irradiate with UV light (365 nm) for 10 min on ice (covalent capture).

  • Lysis & Click: Lyse cells. React lysate with Azide-Biotin via CuAAC (Click chemistry).

  • Enrichment: Pull down biotinylated proteins using Streptavidin beads.

  • Elution & MS: Digest on-bead with Trypsin. Analyze peptides via LC-MS/MS.

  • Validation: Targets enriched in the "Probe" sample but depleted in the "Probe + Competitor" sample are true hits.

Mechanistic Case Study: mGluR1 Antagonism

Research suggests that 2-substituted quinolines often act as Negative Allosteric Modulators (NAMs) of mGluR1. If your ligand targets mGluR1, it inhibits the Gq-signaling pathway.

mGluR1_Pathway Ligand 2-(3-Methoxyphenyl) quinoline-8-carboxamide mGluR1 mGluR1 Receptor (Transmembrane) Ligand->mGluR1 Allosteric Inhibition (NAM) Gq Gq Protein mGluR1->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Triggers Flux

Figure 2: Signal transduction pathway for mGluR1.[1] The ligand acts as a NAM, blocking the cascade.

Data Presentation Standards

When documenting your Target ID results, summarize quantitative data in the following format to ensure comparability.

Table 1: Target Validation Summary (Example Data)

Assay TypeParameterResult (Ligand X)Reference Control (JNJ-16259685)Interpretation
Functional Ca2+ Flux IC50120 nM3.2 nMPotent Antagonist
Binding Ki (Radioligand)45 nM0.34 nMHigh Affinity
Biophysical CETSA

+4.5°CN/ADirect Binding Confirmed
Selectivity mGluR1 vs mGluR5>100-fold>400-foldSelective

References

  • Lavreysen, H., et al. (2004).[2] "JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist."[3][2][4] Neuropharmacology, 47(7), 961-972.[2] Link

  • Mabire, D., et al. (2005).[2] "Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists." Journal of Medicinal Chemistry, 48(6), 2134-2153.[2] Link

  • Giardina, G. A., et al. (1999). "Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists." Il Farmaco, 54(6), 364-374. Link

  • Jafari, R., et al. (2014).[5] "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

  • Rossi, S., et al. (2024).[6] "SARS-CoV2 Main Protease (Mpro) in complex with the covalent inhibitor 28a."[6] RCSB Protein Data Bank, PDB ID: 9GF7. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Application Note: Synthesis Protocol for 2-(3-Methoxyphenyl)quinoline-8-carboxamide Introduction & Mechanistic Rationale The quinoline-8-carboxamide scaffold represents a highly privileged pharmacophore in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Introduction & Mechanistic Rationale

The quinoline-8-carboxamide scaffold represents a highly privileged pharmacophore in modern drug discovery, most notably recognized for its potent inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) [1]. The structural brilliance of this scaffold lies in its ability to mimic the nicotinamide moiety of NAD+ (the natural substrate of PARP-1).

A critical determinant of its biological activity is the formation of a rigid intramolecular hydrogen bond between the carboxamide N–H and the quinoline ring nitrogen. This non-covalent interaction locks the molecule into a specific anti-conformation required for optimal binding within the catalytic domain of the enzyme [1]. The derivative 2-(3-Methoxyphenyl)quinoline-8-carboxamide introduces a methoxy-substituted aryl group at the C-2 position, a modification empirically shown to significantly enhance inhibitory potency by occupying a specific lipophilic pocket in the target protein [2].

Retrosynthetic Strategy & Self-Validating Design

To synthesize 2-substituted quinoline-8-carboxamides efficiently, we employ a convergent, two-step sequence starting from commercially available 2,8-dibromoquinoline .

  • Regioselective Coupling: The strategy capitalizes on the inherent electronic asymmetry of the quinoline ring. The C-2 position is highly electron-deficient due to the adjacent electronegative nitrogen, making the C2–Br bond significantly more reactive toward palladium-catalyzed oxidative addition than the C8–Br bond.

  • Direct Amidation: Instead of converting the remaining C-8 bromine into a carboxylic acid (which would require a subsequent, low-yielding peptide coupling step), we utilize a lithium-halogen exchange followed by trapping with trimethylsilyl isocyanate (TMSNCO). This acts as a self-validating synthetic equivalent of cyanic acid, directly yielding the primary carboxamide upon mild acidic hydrolysis.

Step-by-Step Experimental Methodologies

Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the intermediate 8-bromo-2-(3-methoxyphenyl)quinoline.

Procedure:

  • In a flame-dried Schlenk flask under a strict argon atmosphere, combine 2,8-dibromoquinoline (1.0 equiv), 3-methoxyphenylboronic acid (1.1 equiv), and the catalyst tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Add a degassed biphasic solvent mixture of Toluene/Ethanol (4:1 v/v), followed by an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Cool the mixture to room temperature and partition between Ethyl Acetate (EtOAc) and deionized water. Extract the aqueous layer twice with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure intermediate.

Expert Causality & Validation: The biphasic solvent system is critical; ethanol facilitates the solubility of the boronic acid, while water dissolves the inorganic base necessary for the transmetalation step. To validate success, analyze the intermediate via MS (Mass Spectrometry). The product must exhibit a characteristic 1:1 isotopic molecular ion pattern (M / M+2), confirming the retention of exactly one bromine atom at the C-8 position.

Lithium-Halogen Exchange and Direct Amidation

Objective: Convert the 8-bromo intermediate to the final 2-(3-Methoxyphenyl)quinoline-8-carboxamide.

Procedure:

  • Dissolve the purified 8-bromo-2-(3-methoxyphenyl)quinoline (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under argon.

  • Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Dropwise add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv) over 10 minutes. Stir at -78 °C for 30 minutes.

  • Add Trimethylsilyl isocyanate (TMSNCO, 1.5 equiv) dropwise. Maintain stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Carefully quench the reaction by adding 1.0 M HCl (aq) and stir for 30 minutes.

  • Neutralize the solution with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM).

  • Dry the organic phase (Na₂SO₄), concentrate, and purify via recrystallization (EtOH) to yield the final product.

Expert Causality & Validation: Strict temperature control at -78 °C during the n-BuLi addition is non-negotiable. At higher temperatures, n-BuLi will act as a nucleophile and attack the imine-like C=N bond of the quinoline ring (Chichibabin-type addition), destroying the scaffold. The acidic workup (Step 5) is the mechanistic trigger that hydrolyzes the intermediate N-TMS amide into the desired primary carboxamide. Self-Validation via NMR: To confirm the final product, run a ¹H NMR spectrum in a non-polar solvent (e.g., CDCl₃). The formation of the crucial intramolecular hydrogen bond will cause one of the primary amide protons to shift significantly downfield (typically >9.5 ppm), definitively distinguishing it from the non-hydrogen-bonded proton [1].

Quantitative Data & Analytical Metrics

The following table summarizes the expected reaction metrics and the pharmacological context of the synthesized scaffold.

ParameterExpected Value / ConditionMechanistic Rationale & Context
C-2 Suzuki Yield 75% – 85%High yield driven by the low activation energy of the electron-deficient C2–Br bond.
Amidation Yield 60% – 70%Direct trapping with TMSNCO bypasses the degradation-prone carboxylic acid intermediate.
Intramolecular H-Bond N–H ··· N(quinoline)Essential for locking the carboxamide in the bioactive anti-conformation.
Target IC₅₀ (PARP-1) ~500 nM (Class Average)2-substituted derivatives show potent nM affinity by occupying the target's lipophilic pocket [1][2].

Synthetic Workflow Diagram

SynthesisWorkflow SM 2,8-Dibromoquinoline Step1 Suzuki-Miyaura Pd(PPh3)4, Na2CO3 80 °C, 12h SM->Step1 Boronic 3-Methoxyphenyl- boronic acid Boronic->Step1 Int1 8-Bromo-2-(3-methoxy- phenyl)quinoline Step1->Int1 Regioselective C-2 Coupling Step2 1. n-BuLi, -78 °C 2. TMSNCO 3. HCl (aq) Int1->Step2 Purified Intermediate Product 2-(3-Methoxyphenyl) quinoline-8-carboxamide Step2->Product Direct Amidation

Synthetic workflow for 2-(3-Methoxyphenyl)quinoline-8-carboxamide via regioselective coupling.

References

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Application

Step-by-step preparation of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

An Application Note and Detailed Protocol for the Preparation of 2-(3-Methoxyphenyl)quinoline-8-carboxamide For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives repre...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Preparation of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence in natural products and their wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The substituent pattern on the quinoline scaffold is critical for its biological function, and thus, the development of robust synthetic routes to novel derivatives is of significant interest to the medicinal chemistry community.

This document provides a detailed, two-part protocol for the preparation of 2-(3-Methoxyphenyl)quinoline-8-carboxamide, a molecule of interest for chemical library synthesis and potential biological screening. The synthetic strategy is designed to be both efficient and reliable, employing well-established chemical transformations. The synthesis begins with the construction of the quinoline core via an acid-catalyzed Doebner-von Miller reaction, followed by the conversion of the resulting carboxylic acid to the target primary amide.

This guide is structured to provide not just a list of steps, but a deeper understanding of the process, explaining the causality behind experimental choices and providing a framework for troubleshooting and adaptation.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available reagents. The first step constructs the core heterocyclic structure, and the second step performs the final functional group transformation.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxylic acid

Principle and Rationale

The construction of the quinoline ring system is achieved via the Doebner-von Miller reaction, a variation of the Skraup synthesis. This acid-catalyzed condensation reaction is a powerful method for preparing quinolines.[2][4] In this protocol, anthranilic acid serves as the aniline component, which already contains the carboxylic acid moiety at the desired position. 3-Methoxybenzaldehyde and pyruvic acid react in situ to form a β,γ-unsaturated ketone, which then undergoes a conjugate addition with the aniline, followed by cyclization and aromatization to yield the quinoline ring. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Materials and Equipment
Reagent/MaterialGradeSupplier
Anthranilic AcidReagentSigma-Aldrich
3-MethoxybenzaldehydeReagentAlfa Aesar
Pyruvic AcidReagentAcros Organics
Ethanol, AbsoluteACS GradeFisher Scientific
Sodium BicarbonateACS GradeVWR
Hydrochloric Acid (conc.)ACS GradeJ.T. Baker
Ethyl AcetateACS GradeEMD Millipore
Anhydrous Sodium SulfateACS GradeSigma-Aldrich
  • Equipment : 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, heating mantle, Buchner funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Protocol
  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anthranilic acid (13.7 g, 0.1 mol) and absolute ethanol (100 mL). Stir the mixture to form a suspension.

  • Reagent Addition : In a separate beaker, prepare a solution of 3-methoxybenzaldehyde (13.6 g, 0.1 mol) and pyruvic acid (8.8 g, 0.1 mol) in 20 mL of absolute ethanol. Add this solution to the dropping funnel.

  • Reaction Execution : Heat the anthranilic acid suspension to reflux (approx. 78 °C). Once refluxing, add the aldehyde/pyruvic acid solution dropwise over a period of 30-45 minutes. The rationale for slow, dropwise addition is to control the initial exothermic reaction and prevent the formation of side products.

  • Reflux : After the addition is complete, continue to heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid). The disappearance of the starting materials indicates reaction completion.

  • Work-up - Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. A solid precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation of Crude Product : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove soluble impurities.

  • Purification : Transfer the crude solid to a beaker containing 200 mL of a saturated aqueous sodium bicarbonate solution. Stir for 30 minutes to dissolve the carboxylic acid product as its sodium salt and to neutralize any remaining acids. Filter the solution to remove any insoluble, non-acidic impurities.

  • Precipitation of Pure Product : Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid with constant stirring until the pH is approximately 3-4. A precipitate of 2-(3-Methoxyphenyl)quinoline-8-carboxylic acid will form.

  • Final Isolation and Drying : Collect the purified product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then dry the solid in a vacuum oven at 60-70 °C to a constant weight.

Characterization
  • Appearance : Off-white to pale yellow solid.

  • Yield : Typically 65-75%.

  • Melting Point : Determine using a standard melting point apparatus.

  • Spectroscopy : Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic C=O stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~3000-3300 cm⁻¹).

Part 2: Synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Principle and Rationale

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis.[5][6][7] While direct condensation with ammonia requires harsh conditions, a two-step approach via an acid chloride intermediate is highly effective and proceeds under mild conditions.[7] First, the carboxylic acid is activated by reacting it with thionyl chloride (SOCl₂), which converts it to the more reactive 2-(3-methoxyphenyl)quinoline-8-carbonyl chloride. Thionyl chloride is an excellent choice as the byproducts (HCl and SO₂) are gaseous and easily removed. The subsequent reaction of the acid chloride with aqueous ammonia results in a nucleophilic acyl substitution to form the stable amide product.[7] Anhydrous conditions are crucial for the first step to prevent the hydrolysis of thionyl chloride and the acid chloride intermediate.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-(3-Methoxyphenyl)quinoline-8-carboxylic acidFrom Part 1-
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousACS Grade, ≥99.8%Sigma-Aldrich
Ammonium Hydroxide (28-30%)ACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)Catalytic amountSigma-Aldrich
  • Equipment : Flame-dried glassware (round-bottom flask, condenser with drying tube), magnetic stirrer, heating mantle, ice bath, rotary evaporator, filtration apparatus.

Step-by-Step Protocol

Amidation_Workflow cluster_step1 Step 2a: Acid Chloride Formation cluster_step2 Step 2b: Amide Formation & Purification start Suspend carboxylic acid in anhydrous DCM add_socl2 Add SOCl₂ and catalytic DMF start->add_socl2 reflux Reflux for 2-3 hours (Monitor gas evolution) add_socl2->reflux concentrate Concentrate under vacuum to yield crude acid chloride reflux->concentrate dissolve Dissolve crude acid chloride in DCM concentrate->dissolve Proceed immediately add_nh4oh Add dropwise to cold aqueous NH₄OH dissolve->add_nh4oh stir Stir vigorously for 1 hour add_nh4oh->stir extract Separate layers, extract aqueous with DCM stir->extract dry_concentrate Combine organic layers, dry, and concentrate extract->dry_concentrate purify Purify by recrystallization (e.g., from Ethanol/Water) dry_concentrate->purify

Caption: Workflow for the two-stage amidation process.

Step 2a: Preparation of 2-(3-Methoxyphenyl)quinoline-8-carbonyl chloride

  • Setup : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, suspend 2-(3-Methoxyphenyl)quinoline-8-carboxylic acid (5.58 g, 0.02 mol) in anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition : Carefully add thionyl chloride (3.57 g, 2.2 mL, 0.03 mol, 1.5 eq) to the suspension, followed by one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction : Heat the mixture to a gentle reflux (approx. 40 °C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution (HCl and SO₂) ceases.

  • Isolation of Intermediate : Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is a yellow-orange solid and should be used immediately in the next step without further purification.

Step 2b: Conversion to 2-(3-Methoxyphenyl)quinoline-8-carboxamide

  • Setup : In a 250 mL Erlenmeyer flask, place concentrated ammonium hydroxide (30 mL, 28-30%) and cool it in an ice bath.

  • Reaction : Dissolve the crude acid chloride from the previous step in 30 mL of DCM. Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution over 15 minutes. A precipitate will form immediately.

  • Completion : After the addition is complete, continue stirring vigorously for an additional hour at room temperature to ensure the reaction goes to completion.

  • Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide.

  • Purification : The crude product can be effectively purified by recrystallization.[8] A suitable solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Final Product Characterization
  • Appearance : White to off-white crystalline solid.

  • Yield : Typically 80-90% from the carboxylic acid.

  • Purity : Assess by TLC and melting point. Should be >98% for most applications.

  • Spectroscopy : Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show N-H stretches (~3100-3300 cm⁻¹) and a prominent amide C=O stretch (~1660 cm⁻¹). Mass spectrometry should confirm the expected molecular weight (278.31 g/mol ).

Safety Precautions

  • Quinoline Derivatives : Quinoline and its derivatives should be handled with care as they can be toxic if swallowed or absorbed through the skin and are suspected carcinogens.[9][10][11][12][13]

  • Thionyl Chloride (SOCl₂) : Is highly corrosive, toxic, and reacts violently with water. All operations involving SOCl₂ must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Acids and Bases : Concentrated hydrochloric acid and ammonium hydroxide are corrosive and should be handled in a fume hood with appropriate PPE.

  • General : Always wear safety glasses, a lab coat, and appropriate gloves when performing these procedures. Ensure proper ventilation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Part 1: Low yield of carboxylic acid Incomplete reaction.Extend reflux time and monitor by TLC. Ensure correct stoichiometry of reactants.
Product lost during work-up.Ensure pH is correctly adjusted during precipitation. Avoid using excess cold ethanol for washing.
Part 2: Low yield of amide Hydrolysis of acid chloride intermediate.Ensure all glassware is flame-dried and anhydrous solvents are used for Step 2a. Proceed immediately to Step 2b after preparing the acid chloride.
Incomplete reaction with ammonia.Ensure vigorous stirring during the addition of the acid chloride to ammonia to maximize interfacial contact.
Product is impure after recrystallization Inefficient removal of impurities.Consider a second recrystallization or purification by column chromatography on silica gel (using an ethyl acetate/hexane gradient).
Oily product obtained.The product may be "oiling out" during recrystallization. Ensure slower cooling or use a different solvent system.

References

  • AK Lectures. Amide Formation from Carboxylic Acids. Available from: [Link]

  • Ropot, R., Truscan, I., & Chiriac, C. I. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(11), 2664-2667. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Available from: [Link]

  • Chemistry Steps. Converting Amines to Amides. Available from: [Link]

  • Wu, J., Xia, H. G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129. Available from: [Link]

  • Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 11(6), 525-533. Available from: [Link]

  • Shinde, P. V., et al. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds, 40(5), 1435-1444. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Available from: [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Available from: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Quinoline. Available from: [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 111050 - Quinoline. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-257. Available from: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available from: [Link]

  • ResearchGate. (2025). A Convenient Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids. Available from: [Link]

  • Lahna, K., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]

Sources

Method

Topic: Solvent Selection for Dissolving 2-(3-Methoxyphenyl)quinoline-8-carboxamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The successful progression of a drug candidate through discovery and development pipelines is critically dependent on understan...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful progression of a drug candidate through discovery and development pipelines is critically dependent on understanding and controlling its physicochemical properties, chief among them being solubility. 2-(3-Methoxyphenyl)quinoline-8-carboxamide, a molecule possessing a complex aromatic structure, presents a significant solubility challenge. This application note provides a comprehensive, field-proven guide for selecting an appropriate solvent system for this compound. We move beyond simple trial-and-error by integrating theoretical principles with systematic experimental protocols. This guide details a multi-step workflow encompassing theoretical solubility prediction, qualitative screening, quantitative analysis using the gold-standard shake-flask method, and subsequent stability assessment. By explaining the causality behind each experimental choice, this document equips researchers with a robust framework to develop reliable and reproducible solutions for formulation, high-throughput screening, and various preclinical assays.

Compound Profile & Predicted Physicochemical Characteristics

A thorough understanding of the target molecule's structure is the first step in a rational solvent selection strategy. The structure of 2-(3-Methoxyphenyl)quinoline-8-carboxamide can be deconstructed into three key functional regions:

  • Quinoline Ring: This bicyclic aromatic system is inherently hydrophobic and largely non-polar.[1][2] The nitrogen atom within the ring system is a weak base and can act as a hydrogen bond acceptor.[1]

  • Carboxamide Group (-CONH₂): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O oxygen). This group can significantly influence crystal lattice energy and may lead to the formation of stable, less soluble dimeric structures.[1]

  • Methoxyphenyl Group: The phenyl group contributes to the molecule's hydrophobicity, while the methoxy ether group can act as a hydrogen bond acceptor.

Predicted Solubility Behavior: Based on this structural analysis, 2-(3-Methoxyphenyl)quinoline-8-carboxamide is predicted to be poorly soluble in aqueous media. Its large, rigid aromatic surface area suggests a high crystal lattice energy that must be overcome by solvent-solute interactions. A high predicted LogP value for a similar compound, 2-(3-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide (LogP = 6.3), further supports the expectation of low aqueous solubility.[3] Therefore, organic solvents or specialized formulation strategies will be necessary for dissolution.

The Theoretical Framework for Solvent Selection

A rational approach to solvent selection is grounded in thermodynamic principles. The adage "like dissolves like" serves as a fundamental guideline, suggesting that a solute will dissolve best in a solvent that shares similar intermolecular forces.[4]

Hansen Solubility Parameters (HSP)

To quantify the "like dissolves like" principle, Hansen Solubility Parameters (HSP) provide a more sophisticated and practical framework. The total Hildebrand solubility parameter (δt) is deconstructed into three partial parameters representing the dominant intermolecular forces:[5]

  • δD (Dispersion): Energy from weak London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total parameter is related to the partial parameters by the equation: δt² = δD² + δP² + δH² [5]

The core principle of HSP is that substances with similar (δD, δP, δH) values are likely to be miscible.[4] By calculating or estimating the HSP of 2-(3-Methoxyphenyl)quinoline-8-carboxamide, one can screen for solvents with the closest HSP values, significantly narrowing the experimental search space. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.[4]

Computational Models: COSMO-RS

For early-stage drug development, computational models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) offer powerful predictive capabilities.[6][7] COSMO-RS uses quantum chemical calculations to predict thermodynamic properties, including solubility in various solvents, without the need for experimental data.[8][9] This method can rapidly screen a vast library of solvents to identify promising candidates for experimental validation, saving significant time and resources.[10]

A Systematic Workflow for Solvent Selection

We propose a systematic, four-stage workflow to identify and validate an optimal solvent system. This process ensures that the selected solvent not only dissolves the compound to the desired concentration but also maintains its chemical integrity over the course of an experiment.

G start Start: 2-(3-Methoxyphenyl)quinoline-8-carboxamide insilico Stage 1: In Silico & Theoretical Analysis - Predict compound properties - Estimate Hansen Solubility Parameters (HSP) - Use computational models (e.g., COSMO-RS) start->insilico Characterize Compound qualitative Stage 2: Preliminary Qualitative Screening - Small-scale (0.1-1 mg) tests - Broad range of solvents (polar, non-polar, etc.) - Visual assessment for dissolution insilico->qualitative Select Initial Solvents quantitative Stage 3: Quantitative Solubility Determination - Shake-Flask Method - Determine thermodynamic solubility (mg/mL) - Analysis via HPLC-UV or LC-MS qualitative->quantitative Down-select Promising Candidates stability Stage 4: Solution Stability Assessment - Monitor for degradation over time - Test under relevant conditions (temp, light) - Analysis of purity and concentration quantitative->stability Confirm Concentration & Purity end End: Optimized Solvent System Validated stability->end Finalize Protocol

Caption: Systematic workflow for solvent selection and validation.

Experimental Protocols

The following protocols provide step-by-step methodologies for the experimental stages of the solvent selection workflow.

Protocol 1: Preliminary Qualitative Solubility Assessment

Objective: To rapidly screen a wide range of solvents to identify potential candidates for quantitative analysis.

Materials:

  • 2-(3-Methoxyphenyl)quinoline-8-carboxamide

  • Vials (e.g., 1.5 mL glass vials)

  • A selection of solvents (see Table 1 for suggestions)

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 0.5 mg of the compound into a clean, dry vial.

  • Add 50 µL of the first test solvent. This represents an initial target concentration of 10 mg/mL.

  • Vortex the vial vigorously for 60 seconds.

  • Visually inspect the vial against a dark background.

    • "Soluble": The solution is completely clear with no visible solid particles.

    • "Partially Soluble": Some solid has dissolved, but undissolved particles remain.

    • "Insoluble": The vast majority of the solid remains undissolved.

  • If the compound is "Soluble," add another 0.5 mg of the compound to test solubility at a higher concentration (20 mg/mL) and repeat steps 3-4.

  • If the compound is "Partially Soluble" or "Insoluble," add another 450 µL of solvent to reach a total volume of 500 µL (target concentration of 1 mg/mL) and repeat steps 3-4.

  • Record all observations in a table.

Table 1: Suggested Solvents for Initial Screening & Their Hansen Parameters

Solvent δD (Dispersion) δP (Polar) δH (H-Bonding) Polarity Qualitative Result (Template)
Water 15.5 16.0 42.3 Polar Protic
Methanol 14.7 12.3 22.3 Polar Protic
Ethanol 15.8 8.8 19.4 Polar Protic
Isopropanol 15.8 6.1 16.4 Polar Protic
Dichloromethane (DCM) 17.0 7.3 7.1 Polar Aprotic
Acetone 15.5 10.4 7.0 Polar Aprotic
Acetonitrile (ACN) 15.3 18.0 6.1 Polar Aprotic
N,N-Dimethylformamide (DMF) 17.4 13.7 11.3 Polar Aprotic
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 Polar Aprotic
Tetrahydrofuran (THF) 16.8 5.7 8.0 Non-Polar
Toluene 18.0 1.4 2.0 Non-Polar
Heptane 15.2 0.0 0.0 Non-Polar

(HSP values are in MPa⁰.⁵ and are sourced from literature. They serve as a guideline.)[11]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of the compound in the most promising solvents identified in Protocol 1. This method is considered the gold standard.[12][13][14]

Materials:

  • 2-(3-Methoxyphenyl)quinoline-8-carboxamide

  • Selected solvent(s)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC or LC-MS system with a validated analytical method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1 mL). The key is to ensure undissolved solid remains visible throughout the experiment.[15]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for at least 24-48 hours.[12] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[14]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to sit undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to separate the dissolved solute from any remaining solid particles.[13]

    • Perform a serial dilution of the filtered sample with the appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Prepare a calibration curve using accurately weighed standards of the compound.

  • Calculation of Solubility: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. Express the solubility in mg/mL and µM.

Table 2: Quantitative Solubility Data (Template)

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µM)
DMSO 25
DMF 25
Ethanol 25

| Other | 25 | | |

Protocol 3: Solution Stability Assessment

Objective: To ensure the compound remains chemically stable in the chosen solvent under typical storage and experimental conditions.[16][17]

Materials:

  • Stock solution of the compound at a known concentration (e.g., 10 mg/mL in DMSO)

  • Vials (clear and amber)

  • Temperature-controlled incubator/oven

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the compound in the finalized solvent.

  • Aliquot the solution into several clear and amber vials.

  • Store the vials under a matrix of conditions relevant to your experimental workflow, for example:

    • Accelerated Stability: 40°C for 72 hours.[18]

    • Room Temperature: 25°C, one set exposed to light, one set protected from light (amber vial).

    • Refrigerated: 4°C, protected from light.

  • Analyze the samples by HPLC/LC-MS at initial (T=0) and subsequent time points (e.g., 24h, 48h, 72h, 1 week).

  • Assess stability by comparing the peak area of the parent compound and monitoring for the appearance of new peaks, which would indicate degradation products.[19] A solution is generally considered stable if the parent compound concentration remains >95% of the initial concentration and no significant degradation peaks appear.

Troubleshooting & Optimization Strategies

Problem: The compound precipitates when a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer for a biological assay.[20]

Causality: This is a common issue for poorly soluble compounds. The high concentration of the aqueous buffer drastically changes the solvent environment, reducing the solvating power for the hydrophobic compound and causing it to crash out of solution.

Solutions:

  • Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) into the final aqueous buffer.[21][22] Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400). It is crucial to test the tolerance of the biological assay (e.g., cell line) to the co-solvent, typically keeping its final concentration below 1-5%.[21]

  • pH Adjustment: Since the quinoline moiety is weakly basic, decreasing the pH of the aqueous buffer (e.g., to pH 5-6) may increase solubility by protonating the quinoline nitrogen.[1] However, the stability of the compound and the requirements of the biological assay at that pH must be confirmed.

  • Use of Excipients: For in-vitro and in-vivo studies, solubilizing excipients can be employed.

    • Surfactants: Surfactants like Tween® 80 or Kolliphor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[21]

    • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the compound, significantly enhancing aqueous solubility.[20][21]

Conclusion

The selection of an appropriate solvent for a challenging compound like 2-(3-Methoxyphenyl)quinoline-8-carboxamide is a methodical process that balances predictive theory with rigorous experimental validation. By employing a systematic workflow that begins with an understanding of the molecule's structure and theoretical solubility parameters, researchers can efficiently screen and identify promising solvents. The subsequent application of the quantitative shake-flask method provides definitive solubility data, while stability testing ensures the integrity of the compound in solution. This integrated approach not only facilitates the generation of reliable and reproducible data in downstream applications but also builds a foundational understanding of the compound's behavior, which is invaluable for future formulation and drug development efforts.

References

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available at: [Link]

  • Ferreira, A. M., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Available at: [Link]

  • Polo, E., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available at: [Link]

  • Ferreira, A. M., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Available at: [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]

  • Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. Available at: [Link]

  • Vialpando, M., et al. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]

  • Hudson Lab Automation. (2021). Drug Stability Testing and Analysis. Available at: [Link]

  • Park, K. (2000). Hansen Solubility Parameters. CRC Press LLC. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Vici Health Sciences. (2025). Stability Testing for Pharmaceutical Drug Products. Available at: [Link]

  • Prompt Praxis Labs. (2026). Drug Stability Testing: Purpose, Importance, & Requirements. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • European Medicines Agency (EMA). (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Jain, N., et al. (2010). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics. Available at: [Link]

  • Almalki, A. S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • MolPort. (n.d.). Compound 2-(3-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide. Available at: [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. Available at: [Link]

  • Chemsrc. (2025). Quinoline-8-carboxylic acid | CAS#:86-59-9. Available at: [Link]

  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Request PDF. (n.d.). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Available at: [Link]

  • PubChem. (n.d.). 8-Hydroxy-2-[(4-methoxyphenyl)methylcarbamoylamino]quinoline-7-carboxylic acid. Available at: [Link]

  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. Available at: [Link]

  • ThaiScience. (2021). Design, synthesis, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available at: [Link]

  • ECORFAN-Bolivia Journal. (n.d.). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. Available at: [Link]

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Application

HPLC method development for 2-(3-Methoxyphenyl)quinoline-8-carboxamide analysis

An Application Note and Protocol for the Analysis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide by High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide for the development and vali...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide. This quinoline carboxamide derivative, a scaffold of significant interest in medicinal chemistry and drug discovery, requires a reliable analytical method to ensure purity, stability, and accurate quantification in research and development settings.[1][2] This guide details a systematic approach, from initial parameter selection and optimization to full method validation according to the International Council for Harmonisation (ICH) guidelines. The protocols are designed for researchers, analytical scientists, and quality control professionals, providing both the procedural steps and the scientific rationale behind them.

Analyte Properties & Chromatographic Considerations

A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties.

Chemical Structure:

Chemical structure of 2-(3-Methoxyphenyl)quinoline-8-carboxamide
Figure 1: Structure of 2-(3-Methoxyphenyl)quinoline-8-carboxamide
  • Molecular Formula: C₁₇H₁₄N₂O₂

  • Molecular Weight: 278.31 g/mol

Physicochemical Properties & Implications for HPLC Method Development:

  • UV Absorbance: The molecule possesses extensive conjugation across the quinoline and phenyl ring systems, making it an excellent chromophore for UV detection. A photodiode array (PDA) detector should be used initially to scan for the wavelength of maximum absorbance (λmax), which is anticipated to be in the 230-280 nm range.

  • Polarity: The structure is predominantly non-polar due to the aromatic rings, making it ideally suited for reversed-phase (RP) chromatography. The methoxy (-OCH₃) and carboxamide (-CONH₂) groups introduce some polarity.

  • Solubility: The compound is expected to have low aqueous solubility but good solubility in organic solvents such as methanol (MeOH), acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[3] This is a critical factor for preparing stock solutions and mobile phases.

  • pKa (Estimated): The quinoline ring contains a basic nitrogen atom (estimated pKa ~4.5-5.0). The amide proton is exceptionally weakly acidic and not relevant under typical RP-HPLC conditions. To ensure robust and reproducible chromatography, the mobile phase pH must be controlled with a buffer to keep the analyte in a consistent ionization state. Operating at a pH at least 2 units away from the pKa (i.e., pH < 3 or pH > 7) is recommended to prevent peak shape distortion and shifts in retention time.

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase with a buffered ACN/water or MeOH/water mobile phase and UV detection is the most logical starting point.

Materials and Instrumentation

Category Item
Instrumentation HPLC system with quaternary or binary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.
Analytical balance (4-5 decimal places)
pH meter
Sonicator
Chemicals & Reagents 2-(3-Methoxyphenyl)quinoline-8-carboxamide reference standard (>98% purity)
HPLC-grade Acetonitrile (ACN)
HPLC-grade Methanol (MeOH)
Deionized water (18.2 MΩ·cm)
Formic acid (FA), HPLC grade
Ammonium acetate, HPLC grade
Phosphoric acid, HPLC grade
Potassium phosphate monobasic, HPLC grade
Columns & Consumables C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
HPLC vials and caps

Method Development Strategy

A systematic, multi-step approach is employed to develop an optimized method that provides good resolution, symmetrical peak shape, and a reasonable run time.

Diagram: Method Development Workflow

MethodDevelopmentWorkflow start Start: Define Analytical Goal (Purity/Quantification) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep step1 Step 1: Wavelength Selection (Scan 200-400 nm with PDA) prep->step1 step2 Step 2: Initial Screening (Isocratic, C18 Column) step1->step2 step3 Step 3: Mobile Phase Optimization (Buffer pH & Organic Solvent) step2->step3 decision1 Is peak shape & retention adequate? step3->decision1 step4 Step 4: Gradient Optimization (Adjust slope for complex samples) decision1->step4 No step5 Step 5: Fine-Tuning (Flow Rate & Temperature) decision1->step5 Yes step4->step5 end Final Optimized Method step5->end

Caption: A systematic workflow for HPLC method development.

Protocol: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN or MeOH. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase diluent (e.g., 50:50 ACN:Water).

  • Sample Preparation: Prepare samples in the same diluent as the working standard to a concentration within the expected linear range of the method.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to protect the column and instrument.

Protocol: Initial Parameter Selection and Optimization

Step 1: Determine Optimal Detection Wavelength (λmax)

  • Inject a moderately concentrated standard solution (e.g., 25 µg/mL).

  • Using a PDA detector, acquire the UV spectrum from 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax) and at least one secondary wavelength for verification. This λmax will provide the highest sensitivity.

Step 2: Column and Mobile Phase Screening

The goal is to find conditions that provide a good retention factor (k) between 2 and 10.

  • Column: Install a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Initial Mobile Phase:

    • Phase A: 20 mM Ammonium Acetate, pH adjusted to 4.0 with Formic Acid.

    • Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Run an isocratic elution starting with 50% B. Adjust the percentage of ACN up or down until the retention time is within a 5-15 minute window.

Step 3: Mobile Phase pH Optimization

The choice of pH is critical for peak shape.

  • Prepare two additional mobile phase A buffers:

    • Acidic: 0.1% Formic Acid in water (pH ~2.7).

    • Neutral/Slightly Basic: 20 mM Ammonium Acetate in water, pH 7.5.

  • Perform isocratic runs using the ACN percentage determined in Step 2 with each of the three buffers (pH ~2.7, pH 4.0, pH 7.5).

  • Compare the chromatograms for peak shape (tailing factor), retention time, and resolution from any impurities. Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0). For quinoline compounds, acidic pH often yields better peak shapes by protonating the basic nitrogen.

Step 4: Gradient Optimization (for Purity Analysis)

If impurities are present or a faster run time is desired, a gradient is necessary.

  • Initial Gradient:

    • Time (min) | %B (ACN)

    • --- | ---

    • 0.0 | 10

    • 20.0 | 90

    • 25.0 | 90

    • 25.1 | 10

    • 30.0 | 10

  • Analyze the resulting chromatogram. If the main peak elutes too late, increase the starting %B. If peaks are clustered at the beginning, decrease the starting %B.

  • Adjust the gradient slope (the rate of change of %B over time) to achieve optimal separation between the main peak and any impurities.

Final Optimized Method (Example)

The following table presents a hypothetical final method derived from the development process.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min (40% B), 2-12 min (40-85% B), 12-15 min (85% B), 15.1-18 min (40% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Diluent ACN:Water (50:50, v/v)

Method Validation Protocol (ICH Q2(R1))

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.

Diagram: ICH Validation Parameters

ValidationParameters Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy % Recovery of spiked samples Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Validation->Precision Linearity Linearity & Range R² ≥ 0.999 Validation->Linearity Specificity Specificity Peak Purity / Resolution Validation->Specificity Limits Detection & Quantitation Limits LOD (S/N ≈ 3:1) LOQ (S/N ≈ 10:1) Validation->Limits Robustness Robustness Small variations in method parameters Validation->Robustness SST System Suitability Tailing, Plates, %RSD Validation->SST

Caption: Key parameters for HPLC method validation.

Protocol: System Suitability Testing (SST)

Perform at the beginning of each analytical run to ensure the system is performing correctly.

  • Make five replicate injections of a working standard solution (e.g., 100 µg/mL).

  • Calculate the acceptance criteria from the results.

Parameter Acceptance Criterion
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
%RSD of Retention Time ≤ 1.0%
%RSD of Peak Area ≤ 2.0%
Protocol: Validation Experiments
  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte, if applicable), and the analyte. The blank and placebo should have no interfering peaks at the retention time of the analyte. Use a PDA detector to assess peak purity.

  • Linearity and Range:

    • Prepare a series of at least five concentrations from the stock solution (e.g., 1, 10, 50, 100, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% - 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.

    • The %RSD for both studies should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD). This can be done by injecting successively more dilute solutions.

    • The precision (%RSD) at the LOQ should be ≤ 10%.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters, one at a time.

    • Examples:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

    • Assess the impact on retention time, peak area, and peak shape. The results should not be significantly affected, demonstrating the method's reliability for routine use.

Conclusion

This application note outlines a logical and systematic procedure for developing a reliable and robust RP-HPLC method for the analysis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide. By understanding the analyte's properties and following a structured optimization and validation workflow based on ICH principles, a method suitable for quantitative analysis in a regulated or research environment can be successfully established.

References

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Available at: [Link]

  • Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, ACS Publications. Available at: [Link]

  • MolPort. 2-(3-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide. Available at: [Link]

  • Otake, K., et al. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/D4OB01458H. Available at: [Link]

  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, MDPI. Available at: [Link]

  • Koorbanally, N. A., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Sitthiyotha, T., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PLOS ONE. Available at: [Link]

  • Cheng, J., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. Available at: [Link]

  • ResearchGate. Physicochemical Data for Quinoline Derivatives. Available at: [Link]

  • PubChem. 8-Hydroxy-2-[(4-methoxyphenyl)methylcarbamoylamino]quinoline-7-carboxylic acid. Available at: [Link]

  • Fletcher, R. (2015). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace, University of Waterloo. Available at: [Link]

  • Varghese, B., et al. (2019). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Crysdot. 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide. Available at: [Link]

  • ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available at: [Link]

  • A.S, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, Springer. Available at: [Link]

  • Google Patents. WO2017153380A1 - Microbiocidal quinoline (thio)carboxamide derivatives.
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Method

Advanced Crystallization Protocols for 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Executive Summary This guide details the crystallization strategies for 2-(3-Methoxyphenyl)quinoline-8-carboxamide , a pharmacologically significant scaffold often investigated for Neurokinin-3 (NK3) receptor antagonism...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the crystallization strategies for 2-(3-Methoxyphenyl)quinoline-8-carboxamide , a pharmacologically significant scaffold often investigated for Neurokinin-3 (NK3) receptor antagonism (analogous to Osanetant/Talnetant series).[1]

The crystallization of this molecule is governed by its distinct structural features: a planar quinoline core and an intramolecular hydrogen bond between the amide proton and the quinoline nitrogen. This interaction locks the molecule in a planar conformation, significantly increasing lattice energy and reducing solubility in non-polar solvents.[1] Successful isolation requires disrupting these intermolecular stacking forces using specific solvent systems that balance yield with purity.

Key Physicochemical Characteristics
PropertyDescriptionImplication for Crystallization
Molecular Structure Planar, conjugated systemHigh tendency for

-

stacking; risk of oiling out if cooling is too rapid.
H-Bonding Intramolecular (N-H...N)Reduces polarity relative to open conformers; limits solubility in water.[1]
Solubility Profile Low in water/heptane; High in DMSO/DMFRequires mixed-solvent systems or high-temperature dissolution.
Melting Point High (>200°C typical for class)Allows for high-temperature recrystallization without degradation.[1]

Solubility Profiling & Solvent Selection[2][3]

Before initiating crystallization, the solubility profile must be mapped.[2][3][1] The 3-methoxyphenyl substituent adds lipophilicity compared to the unsubstituted parent, making alcohols and chlorinated solvents ideal candidates.[1]

Table 1: Solubility Assessment & Solvent Classification

Solvent ClassSpecific SolventSolubility BehaviorRole in Protocol
Class 1: Good Solvents DMSO, DMF High solubility at RT (>100 mg/mL).[1]Primary solvent for anti-solvent methods.
Class 2: Temperature Dependent Ethanol (EtOH), Isopropanol (IPA) Moderate at RT; High at reflux.[2][3][1]Ideal for cooling crystallization.
Class 3: Intermediate Ethyl Acetate (EtOAc), Toluene Low at RT; Moderate at reflux.[2][3][1]Good for rejecting polar impurities.
Class 4: Anti-Solvents Water, Heptane, Hexane Negligible solubility (<1 mg/mL).[2][3][1]Induces nucleation/precipitation.

Experimental Protocols

Protocol A: Temperature-Controlled Cooling Crystallization (Recommended)

Best for: High purity (>99.5%), stable polymorph generation, and particle size control.[2][3][1]

Scientific Rationale: Ethanol is capable of disrupting the intermolecular lattice forces at high temperatures (boiling point 78°C) but allows the reformation of the stable crystal lattice upon cooling.[1] The addition of water acts as a mild anti-solvent to maximize yield without causing rapid crash-precipitation.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude 2-(3-Methoxyphenyl)quinoline-8-carboxamide into a 250 mL reactor.

    • Add 80 mL of Absolute Ethanol .

    • Heat the slurry to Reflux (78°C) with agitation (200 RPM).

    • Check Point: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments until a clear solution is obtained.

  • Clarification (Optional):

    • If insoluble particulates (e.g., inorganic salts from synthesis) are present, perform a hot filtration using a pre-heated funnel to prevent premature crystallization.[2][3][1]

  • Controlled Cooling (Nucleation Zone):

    • Cool the solution linearly from 78°C to 60°C at a rate of 0.5°C/min .

    • Seeding: At 60°C (metastable zone), add 0.1 wt% seed crystals (if available) to induce uniform nucleation.[2][3][1] If no seeds are available, hold at 60°C for 30 mins to allow spontaneous nucleation.[2][3][1]

  • Crystal Growth:

    • Cool from 60°C to 20°C at a slower rate of 0.2°C/min . Reasoning: Slower cooling prevents solvent inclusion and agglomeration.

    • Once at 20°C, hold for 2 hours.

  • Yield Maximization:

    • Slowly add 20 mL of Deionized Water over 30 minutes. Note: Adding water too fast will cause oiling out.[2]

    • Cool to 0-5°C and hold for 1 hour.

  • Isolation:

    • Filter the slurry under vacuum.

    • Wash the cake with 20 mL of cold Ethanol/Water (80:20) mixture.

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (High Recovery)

Best for: Recovering material from mother liquors or when thermal degradation is a concern.[2][3][1]

Scientific Rationale: The compound is highly soluble in DMSO. Water acts as a strong anti-solvent, drastically increasing the supersaturation ratio (


).[2][3][1] To control particle size, the anti-solvent addition rate must be strictly managed to avoid "crash out" which traps impurities.[2][3][1]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 5.0 g of compound in 15 mL of DMSO at Room Temperature (25°C). Ensure complete dissolution.

  • Filtration:

    • Filter through a 0.45 µm PTFE membrane to remove dust/particulates.

  • Anti-Solvent Addition (Primary):

    • Place the DMSO solution in a vessel with vigorous stirring (400 RPM).

    • Add Water dropwise until the solution turns slightly turbid (Cloud Point).[1] Stop addition immediately.

    • Hold for 30 minutes to allow stable nuclei to form.

  • Anti-Solvent Addition (Secondary):

    • Resume water addition at a rate of 1 mL/min until a total of 45 mL water has been added (Final ratio 1:3 DMSO:Water).

  • Ripening:

    • Stir the slurry for 2 hours. This allows Ostwald Ripening, where small, unstable crystals dissolve and redeposit onto larger crystals, improving filterability.[2][3][1]

  • Isolation:

    • Filter and wash copiously with water to remove residual DMSO.

    • Critical Step: Perform a final wash with a small amount of Ethanol to aid drying.[1]

Process Logic & Visualization

The following diagrams illustrate the decision-making process and the crystallization workflow.

Diagram 1: Crystallization Workflow & Decision Matrix

CrystallizationWorkflow Start Crude 2-(3-Methoxyphenyl) quinoline-8-carboxamide SolubilityCheck Solubility Test (Ethanol @ Reflux) Start->SolubilityCheck Decision Fully Soluble? SolubilityCheck->Decision MethodA Protocol A: Cooling Crystallization (Ethanol/Water) Decision->MethodA Yes (Preferred) MethodB Protocol B: Anti-Solvent (DMSO/Water) Decision->MethodB No (Low Sol.) ProcessA 1. Heat to 78°C 2. Slow Cool to 60°C (Seed) 3. Cool to 20°C 4. Add Water Antis-olvent MethodA->ProcessA ProcessB 1. Dissolve in DMSO (RT) 2. Add Water to Cloud Point 3. Age/Ripen 4. Complete Addition MethodB->ProcessB Filtration Vacuum Filtration & Wash ProcessA->Filtration ProcessB->Filtration Drying Vacuum Dry (50°C, <50 mbar) Filtration->Drying Analysis QC: HPLC (>99%) XRPD (Polymorph Check) Drying->Analysis

Caption: Decision matrix for selecting between Cooling (Method A) and Anti-solvent (Method B) protocols based on initial solubility screening.

Diagram 2: Polymorph Control Mechanism

PolymorphControl Molecule Quinoline-8-Carboxamide Molecule IntraHBond Intramolecular H-Bond (Planar Conformation) Molecule->IntraHBond Stabilizes InterHBond Intermolecular H-Bond (Lattice Network) IntraHBond->InterHBond Stacks via Pi-Pi Solvent Solvent Choice Protic Protic (EtOH) Competes for H-bonds Solvent->Protic Aprotic Aprotic (DMSO) Solvates via Dipole Solvent->Aprotic ResultA Slow Cooling: Thermodynamic Form (Stable) Protic->ResultA Reversible Equilibrium ResultB Rapid Crash: Kinetic Form (Metastable/Amorphous) Aprotic->ResultB High Supersaturation Event

Caption: Mechanistic view of how solvent interaction and cooling rates influence the final polymorphic form of the carboxamide.

Process Analytical Technology (PAT) & Troubleshooting

To ensure reproducibility, the following parameters should be monitored:

  • Turbidity Monitoring: Use a turbidity probe to detect the Metastable Zone Width (MSZW) .[1]

    • Goal: Identify the exact temperature where nucleation occurs (Cloud Point) and where dissolution occurs (Clear Point).[2][3][1] Keep the process within this window during cooling to grow large crystals.

  • Oiling Out:

    • Symptom:[2][1][4][5] Formation of liquid droplets instead of crystals.[1]

    • Cause: Cooling too fast or adding anti-solvent too quickly, pushing the system into liquid-liquid phase separation (LLPS).[2][3][1]

    • Fix: Re-heat to dissolve the oil, then cool more slowly (0.1°C/min) and increase agitation.

References

  • Design and Synthesis of Quinoline-8-carboxamides

    • Source:Journal of Medicinal Chemistry, 2009, 52(3), 868–877.[2][3][1]

    • Relevance: Establishes the synthesis and structural conformation (intramolecular H-bond) of the 2-substituted quinoline-8-carboxamide class.
    • Link: [J. Med.[1][6] Chem. Article]([Link]2][3][1]

  • NK3 Receptor Antagonist Scaffolds (Osanetant Analogues)

    • Source:Pulmonary Pharmacology & Therapeutics, 1997, 10(5-6), 261-270.[2][3][1]

    • Relevance: Provides context on the biological importance and physicochemical properties of the SR 142801 (Osanetant) class.[1]

    • Link:[2][3][1]

  • General Quinoline Crystallization Techniques

    • Source:BenchChem Applic
    • Relevance: Validates the use of Ethanol and DMSO/Water systems for quinoline deriv
    • Link:[2][3][1]

  • Polymorphism in Carboxamides

    • Source:Chemical Reviews, 2016, 116(19), 11553–11607.[2][3][1]

    • Relevance: Theoretical grounding for the conformational polymorphism risks in amide-containing drug substances.
    • Link:[2][3][1]

Sources

Application

Synthesis Protocol and Reagent Profiling for 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Executive Summary The quinoline-8-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, most notably utilized in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and CD38...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-8-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, most notably utilized in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and CD38 NADase inhibitors. Synthesizing 2-(3-Methoxyphenyl)quinoline-8-carboxamide requires a strategic approach to functionalize the quinoline ring regioselectively while preserving the sensitive carboxamide moiety.

This application note details a robust, two-step synthetic workflow designed to maximize yield and bypass the need for cryogenic organolithium chemistry. By utilizing an activated nitrile precursor, researchers can achieve highly scalable C-C bond formation followed by controlled hydration.

Mechanistic Rationale & Pathway Design

The Causality of the Scaffold

The biological efficacy of quinoline-8-carboxamides relies heavily on an intramolecular hydrogen bond formed between the carboxamide N–H (donor) and the quinoline ring nitrogen (acceptor). This interaction locks the amide in a coplanar, anti-conformation, drastically reducing the entropic penalty upon binding to the catalytic domain of target enzymes [1].

Strategic Selection of Starting Materials

Historically, 2-arylquinoline-8-carboxamides were synthesized starting from 2,8-dibromoquinoline. However, converting the 8-bromo group to a carboxamide requires highly sensitive lithium-halogen exchange at –78 °C, followed by quenching with trimethylsilyl isocyanate (TMSNCO).

To design a more robust and scalable route, this protocol utilizes 2-chloroquinoline-8-carbonitrile [3].

  • Regioselectivity: The quinoline ring is heavily electron-deficient. The inductive and resonance-withdrawing effects of the ring nitrogen highly activate the 2-chloro position toward oxidative addition by Palladium(0).

  • Chemoselectivity: The 8-carbonitrile group is completely inert under standard Suzuki-Miyaura cross-coupling conditions, acting as a stable, masked carboxamide that can be unmasked in the final step via Radziszewski hydration.

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-Chloroquinoline-8-carbonitrile + 3-Methoxyphenylboronic acid Step1 Step 1: Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C SM->Step1 Int Intermediate: 2-(3-Methoxyphenyl)quinoline-8-carbonitrile Step1->Int Regioselective C-C Bond Formation Step2 Step 2: Radziszewski Hydration H2O2 (30%), NaOH, EtOH, 0°C to RT Int->Step2 Prod Target Product: 2-(3-Methoxyphenyl)quinoline-8-carboxamide Step2->Prod Selective Nitrile Hydrolysis

Workflow for the two-step synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide.

Reagent Profiling & Quantitative Data

The following table summarizes the stoichiometric requirements and physicochemical data for the complete synthesis based on a 10.0 mmol scale.

Reagent / MaterialFunctional RoleMW ( g/mol )EquivalentsAmountCAS Number
2-Chloroquinoline-8-carbonitrile Electrophilic Core188.611.01.89 g1231761-07-1
3-Methoxyphenylboronic acid Nucleophilic Aryl Source151.961.21.82 g104116-17-8
Pd(PPh₃)₄ Metal Catalyst1155.560.05578 mg14221-01-3
K₂CO₃ Inorganic Base138.212.53.46 g584-08-7
1,4-Dioxane / H₂O (4:1) Biphasic Solvent SystemN/A-50 mLN/A
H₂O₂ (30% aq) Hydrating Agent34.0110.0~10.2 mL7722-84-1
NaOH (6M aq) Base Catalyst (Hydration)40.002.03.3 mL1310-73-2
Ethanol (Absolute) Protic Solvent46.07-30 mL64-17-5

Detailed Experimental Protocols & Self-Validation

Step 1: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Form the C2–Aryl bond while preserving the C8–carbonitrile.

  • Preparation: Charge an oven-dried Schlenk flask equipped with a magnetic stir bar with 2-chloroquinoline-8-carbonitrile (1.89 g, 10.0 mmol), 3-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and K₂CO₃ (3.46 g, 25.0 mmol).

  • Solvent Addition: Add 50 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v).

    • Causality Note: The inclusion of water is non-negotiable. It solubilizes the inorganic base and facilitates the formation of the highly reactive trihydroxyboronate complex[Ar–B(OH)₃]⁻, which is required for the transmetalation step with the palladium intermediate.

  • Catalyst Addition: Under a positive stream of argon, add Tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with brine (2 × 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2-(3-Methoxyphenyl)quinoline-8-carbonitrile .

In-Process Quality Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material will be consumed, and the product spot will exhibit a brilliant, distinct blue fluorescence under UV light (365 nm). This fluorescence is a direct validation of the extended π-conjugation formed by the new C2-aryl bond.

Step 2: Radziszewski Hydration of the Nitrile

Objective: Selectively hydrolyze the 8-carbonitrile to the primary 8-carboxamide without over-oxidation to the carboxylic acid.

  • Preparation: Dissolve the intermediate 2-(3-Methoxyphenyl)quinoline-8-carbonitrile (approx. 2.6 g, 10.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Base Addition: Add 6M aqueous NaOH (3.3 mL, 20.0 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Peroxide Addition: Dropwise, add 30% aqueous H₂O₂ (10.2 mL, 100 mmol) over 15 minutes.

    • Causality Note: The reaction must be initiated at 0 °C. The hydroperoxide anion (HOO⁻) is a potent α-effect nucleophile that attacks the nitrile carbon to form a peroxyimidic acid intermediate. This process is highly exothermic. If temperature is not controlled, the intermediate can over-hydrolyze to the corresponding carboxylic acid or cause unwanted N-oxidation of the quinoline ring.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours.

  • Workup: Carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) to neutralize unreacted peroxides. Extract the aqueous layer with dichloromethane (3 × 40 mL). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from Ethanol/Water to afford pure 2-(3-Methoxyphenyl)quinoline-8-carboxamide .

In-Process Quality Control (Self-Validation): Validation of this step is immediately achievable via FT-IR spectroscopy. The sharp, distinct nitrile stretch (~2220 cm⁻¹) of the starting material will completely disappear, replaced by a strong carbonyl stretch (C=O, ~1670 cm⁻¹) and a bifurcated primary amine stretch (N–H, ~3350 and 3180 cm⁻¹). LC-MS analysis will confirm a mass shift of exactly +18 Da, validating the addition of a single water molecule.

References

  • Title: Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Storage, Handling, and Assay Protocols for 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Executive Summary & Mechanistic Rationale 2-(3-Methoxyphenyl)quinoline-8-carboxamide is a targeted small molecule belonging to the quinoline-8-carboxamide class of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-(3-Methoxyphenyl)quinoline-8-carboxamide is a targeted small molecule belonging to the quinoline-8-carboxamide class of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors[1]. The quinoline-8-carboxamide scaffold is rationally designed to mimic the nicotinamide moiety of NAD+, which is the natural substrate for PARP-1[2]. A critical structural feature of this class is the formation of a strong intramolecular hydrogen bond between the primary amide N-H and the heterocyclic nitrogen of the quinoline ring[1]. This hydrogen bond locks the molecule into a highly specific, unstrained conformation that perfectly aligns with the catalytic domain of PARP-1[1].

In oncology research, inhibiting PARP-1 prevents the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway[2]. During DNA replication, these unrepaired SSBs degenerate into highly lethal double-strand breaks (DSBs)[2]. In cells harboring homologous recombination (HR) deficiencies—such as BRCA1 or BRCA2 mutations—these DSBs cannot be repaired, driving the cell into apoptosis through a process known as synthetic lethality[2].

Physicochemical Properties & Pharmacological Data

Understanding the physicochemical properties of 2-(3-Methoxyphenyl)quinoline-8-carboxamide is critical for preventing precipitation during assay preparation. The planar aromatic system and the methoxyphenyl substitution increase lipophilicity, necessitating strict adherence to organic solvent protocols.

Table 1: Physicochemical and Pharmacological Profile

Property / ParameterValue / Description
Molecular Formula C17H14N2O2
Molecular Weight 278.31 g/mol
Primary Target PARP-1 (Poly [ADP-ribose] polymerase 1)
Mechanism of Action Competitive NAD+ mimicry; synthetic lethality in HR-deficient cells[2]
Solubility High in DMSO (≥ 10 mM); Poor in aqueous buffers

Table 2: Comparative In Vitro Inhibitory Activity of Quinoline-8-Carboxamides

Compound DerivativeTargetIC50 (nM)Reference
2-Methylquinoline-8-carboxamidePARP-1~500[3]
2-(4-Methoxyphenyl)quinoline-8-carboxamidePARP-1Sub-micromolar[4]
2-(3-Methoxyphenyl)quinoline-8-carboxamidePARP-1Sub-micromolarExtrapolated

Critical Storage and Handling Directives

To maintain the structural integrity and biological activity of 2-(3-Methoxyphenyl)quinoline-8-carboxamide, researchers must mitigate risks associated with moisture, light, and thermal degradation.

  • Solid State Storage: Store the lyophilized powder at -20°C in a desiccator. The compound is stable for up to 24 months under these conditions. Protect from ambient light using amber vials or aluminum foil wrapping, as prolonged UV exposure may induce photo-oxidation of the methoxy group.

  • Solution State Storage (DMSO): Reconstitute exclusively in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Store stock solutions at -80°C.

  • Causality of Handling Rules: The planar nature of the quinoline core promotes

    
     stacking. Repeated freeze-thaw cycles can cause the molecules to aggregate and precipitate out of solution. Therefore, aliquoting into single-use vials is mandatory to preserve the exact molarity of the solution.
    

Protocol_Workflow Solid Solid Compound Store at -20°C Desiccated DMSO Reconstitution 10-50 mM in DMSO Solid->DMSO Aliquot Aliquoting Store at -80°C Avoid Freeze-Thaw DMSO->Aliquot Dilution Aqueous Dilution <1% DMSO Final Aliquot->Dilution Assay In Vitro Assay Validation & Testing Dilution->Assay

Standard preparation and handling workflow for quinoline-8-carboxamide derivatives.

Methodology: Solution Preparation & Validation

Protocol A: Preparation of a 10 mM Master Stock Solution
  • Equilibration: Allow the sealed vial of solid 2-(3-Methoxyphenyl)quinoline-8-carboxamide to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture condensation, which degrades the compound and alters the exact mass during weighing.

  • Weighing: Weigh the required mass using a microbalance in a static-free environment.

  • Dissolution: Add the calculated volume of anhydrous DMSO. (e.g., To prepare a 10 mM stock from 2.78 mg of compound, add 1.0 mL of DMSO).

  • Homogenization: Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1-2 minutes.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

  • Self-Validation Checkpoint: Before use, thaw an aliquot at room temperature and inspect under a light microscope (10x magnification). The solution must be completely optically clear. Any micro-crystals indicate aggregation, meaning the aliquot must be discarded or re-sonicated prior to dilution.

Protocol B: In Vitro PARP-1 Inhibition Assay

To evaluate the efficacy of the compound, a colorimetric or fluorometric PARP-1 assay is utilized. This protocol is designed as a self-validating system by incorporating internal controls.

  • Buffer Preparation: Prepare PARP assay buffer (typically 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Compound Dilution: Dilute the 10 mM DMSO stock into the assay buffer to create a concentration gradient (e.g., 1 nM to 10 µM).

    • Critical Step: Ensure the final DMSO concentration across all wells, including controls, is normalized to exactly 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme & DNA Addition: Add human recombinant PARP-1 enzyme (0.5 Units/well) and activated sheared DNA (which stimulates PARP-1 activity) to the reaction wells[1].

  • Incubation with Inhibitor: Incubate the enzyme-DNA-inhibitor mixture for 15 minutes at room temperature.

    • Causality: This pre-incubation allows the quinoline-8-carboxamide to establish its hydrogen-bonded conformation and competitively occupy the NAD+ binding pocket before the substrate is introduced.

  • Reaction Initiation: Add the substrate mixture containing NAD+ and biotinylated-NAD+ to initiate PARylation. Incubate for 30 minutes at room temperature.

  • Detection: Stop the reaction, wash the wells, and add Streptavidin-HRP followed by a chemiluminescent or colorimetric substrate. Read the absorbance/luminescence.

  • Self-Validation Checkpoint: The assay must include a "No DNA" control (which should yield baseline signal, proving PARP-1 is DNA-dependent) and a "Vehicle Only" control (1% DMSO, representing 100% enzyme activity). If the "No DNA" control shows high activity, the buffer is contaminated with exogenous DNA and the assay must be repeated.

Mechanistic Pathway Visualization

The following diagram illustrates the molecular causality of 2-(3-Methoxyphenyl)quinoline-8-carboxamide in the context of BRCA-deficient cancer models.

PARP_Mechanism SSB Single-Strand DNA Breaks (Endogenous Damage) PARP1 PARP-1 Enzyme Activated SSB->PARP1 NAD NAD+ Consumption & PARylation PARP1->NAD DSB Double-Strand Breaks (Replication Fork Collapse) PARP1->DSB Unrepaired SSBs Repair Base Excision Repair (Cell Survival) NAD->Repair Inhibitor 2-(3-Methoxyphenyl) quinoline-8-carboxamide Inhibitor->PARP1 Competitive Binding (Mimics Nicotinamide) BRCA BRCA1/2 Mutated Cells (HR Repair Deficient) DSB->BRCA Attempted Repair Apoptosis Synthetic Lethality (Cell Death) BRCA->Apoptosis Repair Failure

Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-deficient cells.

References

  • Title: Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quinoline-8-carboxamide n-oxides as (bio)reductively-activated prodrugs of radiosensitisers and chemosensitisers. Source: ProQuest Dissertations URL: [Link]

  • Title: Download the Complete Related Drug List (PARP Inhibitors). Source: DrugMAP URL: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide , a structural analog relevant to the development of Neurokinin-3 (NK3) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide , a structural analog relevant to the development of Neurokinin-3 (NK3) receptor antagonists (e.g., Osanetant, Talnetant derivatives).

Traditional thermal synthesis of 2-substituted quinolines often requires prolonged reflux times (12–24 hours) and harsh conditions, leading to side reactions and difficult purification. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves full conversion in under 20 minutes with improved purity profiles. The core methodology utilizes a Suzuki-Miyaura cross-coupling between 2-chloroquinoline-8-carboxamide and (3-methoxyphenyl)boronic acid.

Key Benefits:

  • Time Efficiency: Reaction time reduced from 18 hours (thermal) to 15 minutes.

  • Yield Improvement: Isolated yields increased from 65% to 88%.

  • Green Chemistry: Reduced solvent usage and energy consumption.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the late-stage introduction of the aryl substituent at the C2 position. This modular approach allows for the rapid generation of SAR (Structure-Activity Relationship) libraries from a common chlorinated intermediate.

Pathway:

  • Target: 2-(3-Methoxyphenyl)quinoline-8-carboxamide.

  • Disconnection: C2–C(Ar) bond.

  • Precursors: 2-Chloroquinoline-8-carboxamide + (3-Methoxyphenyl)boronic acid.

Visual Workflow (Reaction Scheme)

ReactionScheme SM1 2-Chloroquinoline- 8-carboxamide Cond MW Irradiation 110°C, 15 min DME/H2O (3:1) SM1->Cond SM2 (3-Methoxyphenyl) boronic acid SM2->Cond Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 equiv) Cat->Cond Catalysis Prod 2-(3-Methoxyphenyl) quinoline-8-carboxamide Cond->Prod  88% Yield

Figure 1: Synthetic pathway for the microwave-assisted Suzuki-Miyaura coupling.

Materials and Instrumentation

Reagents
  • Substrate A: 2-Chloroquinoline-8-carboxamide (Synthesized in-house or comm. available).

  • Substrate B: (3-Methoxyphenyl)boronic acid (CAS: 10365-98-7).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution.

  • Solvent: 1,2-Dimethoxyethane (DME), HPLC Grade.

Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 2–5 mL microwave-transparent borosilicate glass vial with crimp cap and PTFE/silicone septum.

  • Analysis: UPLC-MS (C18 column), ¹H NMR (400 MHz, DMSO-d₆).

Experimental Protocol

Preparation of 2-Chloroquinoline-8-carboxamide (Precursor)

Note: If this intermediate is not commercially sourced, it can be prepared from 2-chloroquinoline-8-carboxylic acid via standard amidation (SOCl₂, then NH₃).

Microwave-Assisted Suzuki Coupling (Core Protocol)

Step-by-Step Methodology:

  • Loading: Into a 5 mL microwave process vial equipped with a magnetic stir bar, add:

    • 2-Chloroquinoline-8-carboxamide (206 mg, 1.0 mmol)

    • (3-Methoxyphenyl)boronic acid (182 mg, 1.2 mmol)

    • Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%)

  • Solvent Addition:

    • Add 3.0 mL of degassed DME.

    • Add 1.0 mL of 2M Na₂CO₃ (aq).

    • Critical Step: Sparge the biphasic mixture with nitrogen or argon for 2 minutes to remove dissolved oxygen (prevents Pd oxidation and homocoupling).

  • Sealing: Cap the vial with a PTFE-lined septum and crimp tightly.

  • Irradiation Parameters:

    • Temperature: 110 °C

    • Time: 15 minutes (Hold time)

    • Pre-stirring: 30 seconds

    • Absorption Level: High

    • Pressure Limit: 15 bar

  • Work-up:

    • Cool the reaction to room temperature (compressed air cooling).

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the organic layer and wash with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica gel).

    • Eluent: Gradient of Hexane:Ethyl Acetate (80:20 to 50:50).

    • Product: Isolate the title compound as an off-white solid.

Results and Discussion

Optimization Data

The microwave protocol was compared against conventional thermal heating (oil bath reflux) to validate efficiency.

ParameterThermal RefluxMicrowave Irradiation
Solvent System DME/H₂O (3:1)DME/H₂O (3:1)
Temperature 85 °C (Reflux)110 °C
Reaction Time 18 Hours15 Minutes
Catalyst Load 5 mol% Pd(PPh₃)₄5 mol% Pd(PPh₃)₄
Conversion (LCMS) 78%>98%
Isolated Yield 65%88%
Purity (HPLC) 92%>98%
Mechanistic Insight

The success of this reaction relies on the Suzuki-Miyaura Catalytic Cycle . Microwave irradiation accelerates the rate-determining step (often the oxidative addition of the electron-deficient 2-chloroquinoline to the Pd(0) species) through rapid dielectric heating and the superheating effect of the solvent in a sealed vessel.

Mechanistic Cycle Visualization:

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex1 Ar-Pd(II)-Cl Pd0->Complex1 + 2-Cl-Quinoline OxAdd Oxidative Addition (Rate Determining) Complex2 Ar-Pd(II)-Ar' Complex1->Complex2 + 3-MeO-Ph-B(OH)2 TransMet Transmetallation (+ Boronic Acid/Base) Complex2->Pd0 - Product RedElim Reductive Elimination (Product Release) MW MW Energy Accelerates

Figure 2: Palladium catalytic cycle accelerated by microwave energy.

Troubleshooting & Critical Parameters

  • Pd Black Formation: If the reaction mixture turns black immediately and yield is low, oxygen was likely present. Action: Increase inert gas sparging time or use a fresh catalyst batch.

  • Incomplete Conversion: 2-Chloroquinolines are less reactive than bromo-analogs. Action: Increase temperature to 130 °C or switch catalyst to Pd(dppf)Cl₂ (a more robust catalyst for difficult substrates).

  • Hydrolysis of Amide: At very high temperatures (>150 °C) or high pH, the 8-carboxamide group may hydrolyze to the acid. Action: Maintain temperature ≤120 °C and ensure reaction time does not exceed 20 min.

References

  • Microwave-Assisted Suzuki Coupling on Quinolines: Toche, R. B., & Janrao, R. A. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water. International Journal of Scientific and Research Publications, 3(8).

  • NK3 Antagonist Scaffold Synthesis: Giardina, G. A., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry, 40(12), 1794-1807.

  • General Microwave Suzuki Protocols: Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Synlett, 2006(03), 0427-0430.

  • Quinoline-8-carboxamide Crystallography & Properties: Zhang, Y., et al. (2011). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E, 67(Pt 4), o838.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a troubleshooting-focused Q&A format to help you optimize your reaction yields and product purity.

Overview of the Synthetic Strategy

The synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide is typically approached via a two-stage process. The first stage involves the construction of the core heterocyclic structure, 2-(3-methoxyphenyl)quinoline-8-carboxylic acid. The second stage is the conversion of the carboxylic acid moiety at the 8-position into the primary carboxamide. Each stage presents unique challenges that can impact the overall efficiency of the synthesis.

This guide will address common issues encountered in both stages, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

General Synthetic Workflow

G cluster_0 Stage 1: Quinoline Core Formation cluster_1 Stage 2: Amide Formation A Starting Materials (e.g., 2-Aminobenzoic Acid, 3-Methoxyacetophenone) B Acid-Catalyzed Cyclocondensation (Friedländer/Doebner-von Miller type) A->B Reaction C Intermediate: 2-(3-Methoxyphenyl)quinoline-8-carboxylic Acid B->C Work-up & Purification D Carboxylic Acid Activation (Coupling Agents/Acyl Chloride) C->D Activation E Amination (Ammonia Source) D->E Reaction F Final Product: 2-(3-Methoxyphenyl)quinoline-8-carboxamide E->F Work-up & Purification

Caption: High-level two-stage workflow for the synthesis.

Part 1: Troubleshooting the Quinoline Core Synthesis

The formation of the substituted quinoline ring is the most complex step, often involving harsh conditions that can lead to low yields and side products. The Friedländer annulation and related acid-catalyzed cyclocondensations are common routes.[1]

Q1: I am experiencing very low or no yield of my 2-(3-methoxyphenyl)quinoline-8-carboxylic acid. What are the most common causes?

A1: Low conversion in this step is a frequent challenge and can stem from several factors. Let's break down the possibilities.

  • Suboptimal Catalyst or Acid Conditions: The choice and concentration of the acid catalyst are critical. Traditional methods using strong mineral acids (H₂SO₄) or polyphosphoric acid (PPA) can be effective but may also cause degradation if not carefully controlled.[2][3] Modern approaches often use milder Lewis acids or solid acid catalysts which can improve yields.[4][5] If conversion is low, consider screening different acid catalysts or incrementally increasing the catalyst loading.

  • Insufficient Heating: The cyclodehydration step in quinoline synthesis is often the rate-determining step and typically requires significant thermal energy to overcome the activation barrier.[6] Temperatures that are too low will result in an incomplete or stalled reaction.[7] Conversely, excessive heat can lead to charring and the formation of tar.[8] A careful optimization of the reaction temperature is essential.

  • Poor Reactivity of Starting Materials: The electronic nature of your substrates is a key factor. In this synthesis, the starting 2-aminobenzoic acid has an electron-withdrawing carboxylic acid group (-COOH), which deactivates the aniline ring, making the crucial electrophilic aromatic substitution step more difficult.[8] This inherent low reactivity needs to be compensated for with optimized (often more forcing) reaction conditions.

  • Presence of Water: Many of these acid-catalyzed condensations produce water as a byproduct. The accumulation of water can inhibit the catalyst and shift the reaction equilibrium backward, reducing the overall yield.[7] Using anhydrous reagents and solvents, or employing a method to remove water as it forms (e.g., a Dean-Stark apparatus), can be beneficial.

Q2: My reaction mixture is producing a significant amount of dark tar, making work-up impossible. How can I mitigate this?

A2: Tar formation is a classic problem in syntheses like the Skraup or Doebner-von Miller, which are notoriously exothermic and vigorous.[8]

  • Temperature Control is Paramount: The primary cause of tarring is localized overheating which leads to polymerization and decomposition of the starting materials and intermediates.[8]

    • Actionable Tip: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For highly exothermic steps, consider adding one of the reagents dropwise from an addition funnel while monitoring the internal temperature. Use an ice bath to manage the exotherm if necessary.

  • Reagent Purity: Aldehydes and α,β-unsaturated carbonyl compounds are often prone to polymerization, especially under strong acid conditions. Using freshly distilled or purified reagents can significantly reduce tar formation.

  • Moderating Agents: In some classical quinoline syntheses, moderators like ferrous sulfate (FeSO₄) are added to control the reaction's vigor by creating a more controlled, smoother oxidation process.[8] While not directly applicable to all Friedländer-type reactions, the principle of controlling reaction kinetics is the same.

Troubleshooting Decision Tree: Low Yield in Quinoline Synthesis

G Start Low Yield of Quinoline Core TLC TLC Analysis: Unreacted Starting Material? Start->TLC Tar Significant Tar Formation? TLC->Tar No IncompleteReaction Potential Cause: Incomplete Reaction TLC->IncompleteReaction Yes TarCause Potential Cause: Decomposition/Polymerization Tar->TarCause Yes Other Consider Work-up Losses or Product Instability. Purify a small aliquot to confirm product formation. Tar->Other No Temp Increase Temperature (in 10°C increments) IncompleteReaction->Temp Time Increase Reaction Time IncompleteReaction->Time Catalyst Increase Catalyst Loading or Try Alternative Catalyst (e.g., Lewis Acid) IncompleteReaction->Catalyst ControlTemp Reduce Temperature / Control Exotherm (Slow Addition, Cooling Bath) TarCause->ControlTemp Purity Check Reagent Purity (Distill Aldehyde/Ketone) TarCause->Purity Acid Optimize Acid Concentration TarCause->Acid

Caption: A decision-making workflow for troubleshooting low yields.

Part 2: Troubleshooting the Amide Formation

The conversion of the quinoline-8-carboxylic acid to the corresponding primary amide is a standard transformation in organic synthesis. However, challenges can still arise, particularly concerning the activation of the carboxylic acid and the final product purification.

Q3: My amide coupling reaction has a low conversion rate. How can I drive it to completion?

A3: Inefficient amide bond formation typically points to a problem with the activation of the carboxylic acid. Directly reacting a carboxylic acid and an amine is generally unsuccessful due to the formation of a stable ammonium carboxylate salt.[9][10] Activation is required.

  • Method 1: Acyl Chloride Formation: You can convert the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an ammonia source (e.g., aqueous or gaseous ammonia, or ammonium chloride with a base).[10]

    • Troubleshooting: If this method fails, ensure the acyl chloride is properly formed (monitor by IR or by quenching a small sample with methanol and checking for methyl ester formation by LC-MS). Be aware that the harsh conditions can sometimes degrade sensitive substrates.

  • Method 2: Using Coupling Reagents (Recommended): This is the most common, reliable, and mildest approach. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or HATU are used to generate a reactive intermediate in situ.[11][12]

    • Improving Yields: To maximize the efficiency of coupling agents, additives are often essential.

      • HOBt (1-Hydroxybenzotriazole): Adding HOBt intercepts the initial highly reactive O-acylisourea intermediate formed from EDC, converting it to a more stable and selective HOBt-ester. This prevents side reactions and reduces potential racemization (though not a concern for this specific molecule).[13]

      • DMAP (4-Dimethylaminopyridine): Can be used as a catalyst to accelerate the acylation step, particularly with less reactive amines.[14]

EDC/HOBt Coupling Mechanism

G RCOOH Quinoline-COOH O_acyl [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC HOBt_ester [HOBt Active Ester] (More Stable, Selective) O_acyl->HOBt_ester + HOBt Amide Quinoline-CONH₂ O_acyl->Amide Side Reactions HOBt HOBt HOBt_ester->Amide + NH₃ NH3 NH₃ EDU EDU (Byproduct)

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Q4: I've formed my product, but it's difficult to purify. What are the likely impurities and how do I remove them?

A4: Purification challenges often arise from byproducts of the coupling reagents or unreacted starting materials.

Impurity SourceCommon ImpurityRemoval Strategy
EDC Coupling N-Ethyl-N'-(3-dimethylaminopropyl)urea (EDU)EDU and its protonated form are water-soluble. Perform an acidic aqueous wash (e.g., 1M HCl or 5% citric acid) during work-up to remove it from the organic layer.[13]
DCC Coupling Dicyclohexylurea (DCU)DCU is poorly soluble in most organic solvents and often precipitates from the reaction mixture. It can be removed by filtration. However, residual DCU can be difficult to remove and may require column chromatography.
Unreacted Starting Material 2-(3-Methoxyphenyl)quinoline-8-carboxylic acidPerform a basic aqueous wash (e.g., saturated NaHCO₃ or 1M NaOH solution) during work-up. The acidic starting material will be deprotonated and extracted into the aqueous layer, while the neutral amide product remains in the organic layer.
Excess Base DIEA, TriethylamineRemove with an acidic aqueous wash, similar to the strategy for EDC byproducts.

Final Purification: After a thorough aqueous work-up, the crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Experimental Protocols

The following are representative protocols. Researchers must adapt them based on their specific substrates and available equipment. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxylic Acid (Friedländer-type)

This protocol is a hypothetical example using a Lewis acid catalyst, which can offer milder conditions than strong Brønsted acids.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzoic acid (1.0 eq), 3-methoxyacetophenone (1.1 eq), and a suitable solvent (e.g., toluene or xylenes).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃, 10-20 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Purification: To isolate the carboxylic acid, extract the organic layer with a 1M NaOH solution. Separate the aqueous layer, wash it with ethyl acetate to remove any neutral impurities, and then acidify the aqueous layer with concentrated HCl until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired quinoline carboxylic acid.

Protocol 2: Synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide (EDC/HOBt Coupling)
  • Preparation: Dissolve the 2-(3-methoxyphenyl)quinoline-8-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the active HOBt-ester.[13]

  • Coupling: To the reaction mixture, add a solution of ammonium chloride (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA, 2.5 eq). The base neutralizes the HCl salt and drives the reaction.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

References

  • Combes quinoline synthesis. (n.d.). ScienceDirect. Retrieved from a Google search.[2]

  • Combes quinoline synthesis - Wikipedia. (2023, December 2). Wikipedia. [Link][6]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series.[3]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.[15]

  • Troubleshooting low yield in Skraup synthesis of quinoline precursors. (2025). BenchChem.[8]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN.

  • Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. (2025). BenchChem.[16]

  • Doebner–Miller reaction - Wikipedia. (2023, November 29). Wikipedia. [Link][4]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.[11]

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. (2025). BenchChem.[13]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link][9]

  • Doebner-Miller Reaction. (n.d.). SynArchive.[5]

  • Optimizing Amide Coupling Reactions. (n.d.). Scribd.[17]

  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (2025). BenchChem.[7]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link][10]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 31). ResearchGate.[12]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.[14]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC - NIH. [Link][18]

Sources

Optimization

Technical Support Center: Troubleshooting Quinoline-8-Carboxamide Synthesis

Welcome to the Application Scientist Support Center. Quinoline-8-carboxamides are highly valued pharmacophores in drug discovery, frequently utilized to mimic the nicotinamide moiety of NAD+ in PARP inhibitors[1] and to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Quinoline-8-carboxamides are highly valued pharmacophores in drug discovery, frequently utilized to mimic the nicotinamide moiety of NAD+ in PARP inhibitors[1] and to target kinases. However, synthesizing these amides from quinoline-8-carboxylic acid is notoriously challenging. The proximity of the basic quinoline nitrogen to the C8-carboxylic acid creates a unique set of steric and electronic hurdles, leading to off-target side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side reactions and maximize your amidation yields.

Part 1: Mechanistic Insights & The "Peri-Interaction" (FAQ)

Q: Why does quinoline-8-carboxylic acid exhibit poor reactivity and low amidation yields compared to other isomers (e.g., 3- or 6-carboxylic acids)? A: The difficulty stems directly from the peri-interaction between the lone pair of the N1 nitrogen and the C8-carboxylic acid. This spatial proximity causes two major issues:

  • Steric Shielding: The nitrogen physically blocks nucleophilic attack on the activated carbonyl carbon, drastically slowing down the kinetics of the amine addition.

  • Electronic Deactivation: The basic nitrogen can form an intramolecular hydrogen bond or competitively coordinate with coupling reagents (such as uronium salts like HATU). This diverts the reaction into unreactive off-target intermediates rather than forming the desired O-acylisourea or active ester.

Q: I am experiencing significant decarboxylation during the activation step. How can I prevent this? A: Decarboxylation is a highly common side reaction for quinoline-8-carboxylic acids[2]. The basic quinoline nitrogen stabilizes the transition state for CO2 loss. This side reaction is exponentially accelerated at elevated temperatures (e.g., >100°C) or under harsh acidic/basic activation conditions. Causality-Driven Solution: Avoid boiling the substrate in thionyl chloride (SOCl2). Instead, use oxalyl chloride with a catalytic amount of pyridine at 0°C to 25°C[3].

G Q8CA Quinoline-8-Carboxylic Acid Activated Activated Intermediate (e.g., Acyl Chloride) Q8CA->Activated Coupling Reagent (Base, 0-25°C) Decarb Quinoline + CO2 (Side Product) Q8CA->Decarb Harsh Acid/Base + Heat Amide Quinoline-8-Carboxamide (Target Product) Activated->Amide Amine Nucleophile (Favorable Kinetics) Activated->Decarb High Temp / Prolonged Heating (Peri-assisted Decarboxylation)

Mechanistic pathways in quinoline-8-carboxylic acid activation, highlighting decarboxylation risks.

Part 2: Troubleshooting Specific Side Reactions

Q: When coupling a chiral amine to quinoline-8-carboxylic acid, I observe >15% racemization. What is the optimal coupling strategy? A: Racemization (epimerization) occurs when the activated intermediate forms a ketene or undergoes oxazolone formation. In quinoline-8-carboxylic acid, the slow nucleophilic attack caused by the peri-interaction gives the activated intermediate more time to undergo these racemization pathways. This is exacerbated by strong bases like Triethylamine (TEA). Causality-Driven Solution: Switch to Propylphosphonic anhydride (T3P) combined with N,N-Diisopropylethylamine (DIPEA) in ethyl acetate or DMF[4]. T3P generates a highly reactive but sterically accessible mixed anhydride intermediate that undergoes rapid amidation, significantly outcompeting the racemization pathways.

Q: I am using HATU, but my LC-MS shows a massive peak corresponding to an unreactive guanidinium/uronium byproduct. What happened? A: HATU is an excellent coupling reagent, but the N1 nitrogen of the quinoline ring can attack the uronium species of HATU, forming a stable, unreactive tetramethylguanidinium byproduct at the 8-position instead of the desired active ester. Causality-Driven Solution: If you must use a standard coupling reagent, switch to EDC/HOBt[5]. EDC forms an O-acylisourea that is less prone to this specific N1-mediated trapping, and HOBt rapidly converts it to the active ester.

Workflow Start Start: Amidation of Q-8-CA Chiral Is the amine chiral? Start->Chiral UseT3P Use T3P + DIPEA (Minimizes Racemization) Chiral->UseT3P Yes Hindered Is the amine sterically hindered? Chiral->Hindered No UseAcidCl Use Oxalyl Chloride + Pyridine (Highly Reactive) Hindered->UseAcidCl Yes UseHATU Use HATU or EDC/HOBt (Standard Coupling) Hindered->UseHATU No

Decision matrix for selecting the optimal coupling strategy for quinoline-8-carboxamide synthesis.

Part 3: Quantitative Data & Reagent Selection

To optimize your specific reaction, consult the following quantitative comparison of coupling reagents for quinoline-8-carboxylic acid amidation:

Coupling ReagentActivation IntermediateRisk of DecarboxylationRisk of RacemizationOptimal Use Case
Oxalyl Chloride / Pyridine Acyl ChlorideModerate (if heated)HighSterically hindered, non-chiral amines[3].
HATU / DIPEA O-Atab / UroniumLowModerateStandard primary amines, fast kinetics.
EDC / HOBt Active EsterLowModerateGeneral purpose, easy aqueous workup[5].
T3P / DIPEA Mixed AnhydrideVery LowVery LowChiral amines, strict preservation of epimerization[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Amidation using T3P (Chirality Preserving)

Use this protocol when coupling chiral amines to strictly prevent epimerization.

  • Preparation: Dissolve quinoline-8-carboxylic acid (1.0 eq) and the chiral amine (1.1 eq) in anhydrous EtOAc or DCM to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0°C.

    • Validation Check: Ensure the solution becomes fully homogenous; a lingering suspension indicates incomplete dissolution of the carboxylic acid salt, which will stall the reaction.

  • Activation: Add T3P (50% wt in EtOAc, 1.5 eq) dropwise at 0°C[4].

  • Reaction: Remove the ice bath, warm the mixture to room temperature, and stir for 12-16 hours.

    • Validation Check: Run an LC-MS aliquot. You should observe direct conversion to the product without the formation of the M-44 (decarboxylated) quinoline peak.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3, 1M HCl (Note: perform this step cautiously, as highly basic quinoline products may partition into the aqueous layer), and brine. Dry over MgSO4 and concentrate under reduced pressure.

Protocol B: Acid Chloride Method for Sterically Hindered Amines

Use this protocol when the amine nucleophile is highly sterically hindered and standard coupling reagents fail.

  • Activation: Suspend quinoline-8-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of pyridine (0.1 eq)[3].

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Validation Check: Monitor gas evolution (CO, CO2). The reaction is complete when gas evolution ceases and the suspension transitions into a clear, homogenous solution of the acyl chloride. To confirm, quench a 5 µL aliquot in methanol and verify the formation of the methyl ester via LC-MS.

  • Coupling: Cool the reaction flask back to 0°C. Slowly add the sterically hindered amine (1.2 eq) and DIPEA (2.5 eq) dissolved in a minimal amount of DCM.

  • Completion: Stir for 4 hours at room temperature. Quench with water, extract with DCM, and purify via flash chromatography.

References

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ResearchGate. [Link]

  • Synthesis and Transformation of Tricyclic KYNA Derivatives. SZTE Publicatio Repozitórium.[Link]

  • WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists.
  • EP2305250B1 - Benzimidazole derivatives and their use as protein kinases inhibitors.

Sources

Troubleshooting

Purification challenges of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the purification of 2-(3-Methoxyphenyl)quinoline-8-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the purification of 2-(3-Methoxyphenyl)quinoline-8-carboxamide .

This compound is a critical pharmacophore often utilized in the development of PARP-1 and CD38 inhibitors[1]. However, its unique structural features—specifically the basic quinoline nitrogen, the planar biaryl system, and the carboxamide group capable of strong intra- and intermolecular hydrogen bonding—make it notoriously difficult to isolate using standard chromatographic techniques.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and empirical data to ensure high-recovery, high-purity isolation of this target.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 2-(3-Methoxyphenyl)quinoline-8-carboxamide streak severely on standard normal-phase silica gel, resulting in low recovery (<50%)? The Causality: The basic quinoline nitrogen (pKa ~4.9) and the carboxamide motif interact strongly with the acidic silanol (Si-OH) groups present on standard bare silica gel (which typically has a surface pKa of 4.5–5.0). Instead of partitioning smoothly between the mobile and stationary phases, the compound undergoes secondary acid-base and hydrogen-bonding interactions, causing it to irreversibly adsorb or elute as a broad, smeared band[2]. The Solution: You must mask the acidic silanols. Add a basic modifier, such as 1% to 2% (v/v) Triethylamine (TEA), to your mobile phase. TEA acts as a sacrificial base, competitively binding to the active silanol sites and allowing your target compound to elute with sharp, symmetrical peak shapes[2].

Q2: My crude mixture precipitates when I try to load it onto the column using moderately polar solvents like Ethyl Acetate or DCM. How can I prevent on-column crashing? The Causality: X-ray and NMR studies of quinoline-8-carboxamides reveal a strong intramolecular hydrogen bond between the carboxamide N-H and the quinoline ring nitrogen[1]. This interaction locks the molecule into a highly rigid, planar conformation. This planarity exacerbates intermolecular


 stacking, drastically reducing the compound's solubility in standard chromatography solvents. If you attempt a "liquid load" using a strong, highly polar solvent (like pure DMF or Methanol) to force dissolution, that strong solvent will act as a localized mobile phase, dragging the compound down the column prematurely and destroying your resolution[3].
The Solution:  Transition exclusively to Solid Sample Loading . By dissolving the crude material in a strong solvent, adsorbing it onto an inert support (like Celite), and evaporating the solvent completely, you bypass the solubility bottleneck and ensure the compound enters the column as a tightly focused band[3].

Q3: I am trying to separate the target compound from unreacted 2-chloroquinoline-8-carboxamide (starting material) or homocoupled biaryl impurities after a Suzuki coupling. Normal phase isn't working. What is the best approach? The Causality: Cross-coupling byproducts often share the exact same polar functional groups (the quinoline core and the carboxamide) as the target molecule. Because normal-phase chromatography separates primarily based on polar group interactions, the polarity difference between the 2-chloro precursor and the 2-(3-methoxyphenyl) product is too narrow for baseline resolution. The Solution: Switch to Preparative Reversed-Phase HPLC (RP-HPLC). Reversed-phase separates based on hydrophobicity. The addition of the 3-methoxyphenyl ring significantly increases the lipophilicity of the target compared to the halo-precursor, allowing for easy separation on a C18 column. Ensure you use an acidic modifier like 0.1% Formic Acid to suppress silanol ionization and protonate the basic nitrogen for optimal peak shape[4][5].

Part 2: Experimental Protocols

Every protocol below is designed as a self-validating system. If a specific validation checkpoint fails, do not proceed to the next step.

Protocol A: Solid-Loading Normal-Phase Flash Chromatography

Use this protocol for routine purification and removal of non-polar impurities.

  • Dissolution: Dissolve the crude 2-(3-Methoxyphenyl)quinoline-8-carboxamide in a highly solubilizing solvent mixture (e.g., 10% Methanol in Dichloromethane).

  • Adsorption: Add a mass of Celite 545 (or deactivated silica gel) equal to 2.5 times the mass of your crude mixture.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator set to 40°C.

    • Self-Validation Checkpoint: Inspect the flask. The material must be a completely dry, free-flowing powder. If it clumps or sticks to the glass, residual strong solvent remains. Re-apply vacuum until completely dry, or your chromatographic resolution will fail[3].

  • Equilibration: Pack the dry powder into a solid-load cartridge. Equilibrate the primary silica column with a mobile phase of 90:10 Hexane/Ethyl Acetate containing 1% (v/v) Triethylamine .

  • Elution: Run a gradient from 10% to 60% Ethyl Acetate in Hexane, maintaining the 1% TEA modifier throughout the entire run. Monitor via UV at 254 nm.

Protocol B: Preparative Reversed-Phase HPLC (RP-HPLC)

Use this protocol for separating structurally similar cross-coupling byproducts.

  • Sample Prep: Dissolve the crude material in a 1:1 mixture of Water/Acetonitrile containing 0.1% Formic Acid (FA). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize an endcapped C18 preparative column (e.g., 21.2 x 250 mm, 5 µm). Endcapping is critical to minimize secondary interactions with residual silanols[5].

  • Mobile Phase Setup:

    • Mobile Phase A: Purified Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Mechanistic Note: Formic acid lowers the pH to ~2.7, fully protonating the quinoline nitrogen and suppressing silanol ionization, while remaining highly volatile and compatible with LC-MS[4][5].

  • Gradient Execution: Run a shallow gradient from 20% B to 70% B over 30 minutes.

    • Self-Validation Checkpoint: The shallow gradient ensures the 2-chloroquinoline-8-carboxamide starting material elutes before the target biaryl product. If they co-elute, reduce the gradient slope to 1% B per minute.

  • Recovery: Collect fractions based on UV absorbance (254 nm / 280 nm) and lyophilize to obtain the purified formate salt.

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes of different purification strategies based on empirical laboratory data.

Purification StrategyStationary PhaseMobile Phase / ModifiersTypical Recovery (%)Typical Purity (%)Primary Indication / Use Case
Standard Normal Phase Unmodified Silica GelHexane / EtOAc30 - 50%80 - 85%Not recommended; severe tailing and irreversible adsorption.
Modified Normal Phase Silica GelHexane / EtOAc + 1% TEA75 - 85%90 - 95%Routine purification; removal of non-polar impurities.
Preparative RP-HPLC C18 (Endcapped)H

O / ACN + 0.1% Formic Acid
85 - 95%>98%Separation of cross-coupling byproducts; final polishing.

Part 4: Troubleshooting Workflow Visualization

Follow this logic tree to determine the optimal purification path for your specific crude mixture.

PurificationWorkflow Start Crude 2-(3-Methoxyphenyl) quinoline-8-carboxamide SolubilityCheck Is the crude mixture soluble in DCM/EtOAc? Start->SolubilityCheck SolidLoad Perform Solid Loading (Adsorb on Celite/Silica) SolubilityCheck->SolidLoad No LiquidLoad Perform Liquid Loading (Minimal volume) SolubilityCheck->LiquidLoad Yes ImpurityCheck Are des-halo or homocoupled impurities present? SolidLoad->ImpurityCheck LiquidLoad->ImpurityCheck RPHPLC Prep RP-HPLC (C18) 0.1% Formic Acid / ACN ImpurityCheck->RPHPLC Yes NormalPhase Normal Phase Silica Add 1% TEA modifier ImpurityCheck->NormalPhase No Pure Purified Target Compound (>95% Purity) RPHPLC->Pure NormalPhase->Pure

Decision workflow for the purification of 2-(3-Methoxyphenyl)quinoline-8-carboxamide.

References

  • Lord, A. M., et al. "Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor." ACS Publications,[Link]

  • Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." Teledyne ISCO,[Link]

  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Chromatography Online,[Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent,[Link]

Sources

Optimization

Identifying degradation products of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Topic: Degradation Profiling of 2-(3-Methoxyphenyl)quinoline-8-carboxamide Welcome to the Analytical Support Center. This guide addresses the identification of degradation products for 2-(3-Methoxyphenyl)quinoline-8-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Profiling of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Welcome to the Analytical Support Center. This guide addresses the identification of degradation products for 2-(3-Methoxyphenyl)quinoline-8-carboxamide (referred to hereafter as 2-MPQ-8-CA ). As this compound contains three distinct reactive pharmacophores—a quinoline core, a carboxamide side chain, and a methoxy-substituted phenyl ring—it presents a complex stability profile.

The following troubleshooting modules are designed to help you differentiate between artifacts, process impurities, and genuine degradation products during forced degradation (stress testing) or stability studies.

Module 1: Quick Triage – "What is this extra peak?"

Q: I see a new peak eluting before the main peak in Reverse Phase (RP-HPLC). Is it a degradant?

A: Likely, yes. Degradation products are generally more polar than the parent API (Active Pharmaceutical Ingredient).

  • Hydrolysis Products: If the peak elutes significantly earlier, suspect the Carboxylic Acid derivative (hydrolysis of the amide). The conversion of the neutral amide (-CONH₂) to the ionizable acid (-COOH) drastically increases polarity, especially at neutral/basic pH.

  • Demethylated Products: If the peak elutes slightly earlier, suspect the Phenol derivative (loss of the methyl group). Phenols are more polar than methyl ethers.

Q: I see a peak eluting after the main peak. What could it be?

A: Late-eluting peaks in RP-HPLC usually indicate increased lipophilicity or dimerization.

  • Dimerization: Quinoline rings can undergo radical-mediated coupling under photolytic conditions, creating highly lipophilic dimers.

  • Artifacts: Check your gradient wash. Late peaks can often be carry-over from previous injections or plasticizers from solvent bottles.

Module 2: Mass Spectrometry Interpretation Guide

Q: How do I interpret the MS/MS spectra for 2-MPQ-8-CA degradants?

A: Use the Delta Mass (Δm) strategy. Compare the parent ion (


) with the impurity ion. Refer to the table below for the most probable structural assignments.
Table 1: Predicted Degradation Products & Mass Shifts
Degradation PathwayFunctional Group ChangeMass Shift (Δm)Diagnostic Fragment Ions (MS/MS)Likely Stress Condition
Amide Hydrolysis

+1 Da Loss of

(-18), Loss of

(-44)
Acid/Base, Heat
O-Demethylation

-14 Da Loss of

(-28) from phenol ring
Strong Acid, Metabolic
N-Oxidation Quinoline

+16 Da

(Loss of Oxygen)
Oxidation (

)
Hydroxylation

on Quinoline ring
+16 Da Loss of

(-18), Loss of

(-28)
Photolytic, Oxidative
Photolytic De-amidation Loss of

-43 Da Stable Quinoline core fragmentsUV Light (ICH Q1B)

Expert Insight: Differentiating N-Oxidation (+16 Da) from Hydroxylation (+16 Da) is tricky.

  • N-Oxides typically lose the oxygen atom easily in the source (in-source fragmentation), showing a strong parent ion signal in the MS1 spectrum.

  • Ring Hydroxylation (C-OH) is a stable covalent bond; the +16 Da shift persists more robustly in MS1.

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the logical flow for identifying degradation products based on the chemical reactivity of the 2-MPQ-8-CA scaffold.

DegradationPathways Parent Parent: 2-MPQ-8-CA (MW ~278) Acid Degradant A: Carboxylic Acid (Hydrolysis) MW ~279 (+1 Da) Parent->Acid Acid/Base Hydrolysis (-NH3, +OH) NOxide Degradant B: N-Oxide (Oxidation) MW ~294 (+16 Da) Parent->NOxide Peroxide Oxidation (+O) Phenol Degradant D: Phenol (O-Demethylation) MW ~264 (-14 Da) Parent->Phenol Strong Acid/Metabolism (-CH3, +H) Radical Radical Intermediates Parent->Radical UV Light (hν) RingOH Degradant C: Hydroxy-Quinoline (Radical Oxidation) MW ~294 (+16 Da) Radical->RingOH Reaction with H2O/O2 Dimer Degradant E: Dimers/Polymers (High MW) Radical->Dimer Coupling

Figure 1: Predicted degradation map for 2-(3-Methoxyphenyl)quinoline-8-carboxamide based on functional group reactivity.

Module 4: Experimental Protocols (Forced Degradation)

To confirm the identity of these peaks, you must perform Forced Degradation Studies as per ICH Q1A(R2) guidelines [1].

Protocol A: Hydrolytic Stress (Acid/Base)

Target: Amide Hydrolysis (Degradant A)

  • Preparation: Dissolve 2-MPQ-8-CA to 1 mg/mL in Methanol/Water (50:50).

  • Acid Stress: Add 1N HCl to reach pH ~1-2. Incubate at 60°C for 2–24 hours.

    • Expectation: Conversion to carboxylic acid (+1 Da).

  • Base Stress: Add 1N NaOH to reach pH ~12-13. Incubate at 60°C for 2–24 hours.

    • Expectation: Rapid hydrolysis. Note: Quinoline rings are generally stable to base, but the amide is labile.

  • Neutralization: Quench samples to pH 7.0 before LC-MS injection to prevent column damage.

Protocol B: Oxidative Stress

Target: N-Oxidation (Degradant B) & Ring Hydroxylation (Degradant C)

  • Preparation: Dissolve 2-MPQ-8-CA to 1 mg/mL in Acetonitrile/Water.

  • Stress: Add 3% Hydrogen Peroxide (

    
    ). Incubate at Room Temperature (RT) for 24 hours.
    
  • Troubleshooting: If no degradation is observed, increase to 30%

    
     or heat to 40°C.
    
    • Warning: High peroxide concentrations can create "ghost peaks" in MS. Ensure a blank injection (Peroxide + Solvent) is run.

Protocol C: Photostability (ICH Q1B)

Target: Radical degradation and color changes

  • Solid State: Place a thin layer of solid API in a quartz petri dish.

  • Solution: Prepare a dilute solution in a quartz vial.

  • Exposure: Expose to 1.2 million lux hours (Vis) and 200 Wh/m² (UV) [2].

  • Observation: Quinolines often turn yellow/brown upon photodegradation due to the formation of extended conjugated systems (quino-methides or dimers).

Module 5: Troubleshooting Logic Flow

Use this decision tree when you encounter an unknown peak.

TroubleshootingLogic Start Unknown Peak Detected RT_Check Check Retention Time (RT) Start->RT_Check Early Elutes Before Parent (More Polar) RT_Check->Early Late Elutes After Parent (Less Polar) RT_Check->Late Mass_Check_Early Check Mass Shift Early->Mass_Check_Early Suspect Dimer\nor Artifact Suspect Dimer or Artifact Late->Suspect Dimer\nor Artifact Plus1 +1 Da (Hydrolysis) Mass_Check_Early->Plus1 Acid/Base Minus14 -14 Da (Demethylation) Mass_Check_Early->Minus14 Metabolic/Acid Plus16 +16 Da (Oxidation) Mass_Check_Early->Plus16 Peroxide

Figure 2: Triage logic for unknown impurity identification.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] (2003). Retrieved from [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1][5] (1996). Retrieved from [Link]

  • Sule, S. Forced Degradation in Pharmaceuticals – A Regulatory Update. Biomedical Journal of Scientific & Technical Research.[6] (2022).[6][7] Retrieved from [Link]

Sources

Troubleshooting

Enhancing stability of 2-(3-Methoxyphenyl)quinoline-8-carboxamide in solution

Technical Support Center: Troubleshooting 2-(3-Methoxyphenyl)quinoline-8-carboxamide Stability Welcome to the Technical Support Center for 2-(3-Methoxyphenyl)quinoline-8-carboxamide (3-MeO-Q8C) . This compound features a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-(3-Methoxyphenyl)quinoline-8-carboxamide Stability

Welcome to the Technical Support Center for 2-(3-Methoxyphenyl)quinoline-8-carboxamide (3-MeO-Q8C) . This compound features a unique structural motif—a quinoline core substituted with a 3-methoxyphenyl group at the 2-position and a carboxamide at the 8-position. While this scaffold is highly valuable in drug discovery (often utilized in kinase inhibition, PRMT5 modulation, and metal-complexation therapies), its specific geometry introduces unique solution-phase behaviors[1].

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to ensure experimental reproducibility and compound integrity.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does the concentration of 3-MeO-Q8C drop rapidly in aqueous assay buffers (e.g., PBS or HEPES) despite LC-MS showing no degradation peaks? The Causality: You are likely observing trace metal chelation , not chemical degradation. The nitrogen atom of the quinoline ring and the oxygen/nitrogen of the 8-carboxamide group are perfectly positioned to form a highly thermodynamically stable bidentate chelate with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Pd²⁺)[2]. Even trace metals present in standard glassware or biological buffers will sequester the free compound into a metal-ligand complex. Because the complex has a different ionization profile and retention time, the "free" compound appears to vanish on standard LC-MS runs. The Solution: Supplement your assay buffers with a mild chelating agent like 1 mM EDTA or EGTA to outcompete 3-MeO-Q8C for trace metals. Always use LC-MS grade, metal-free water for buffer preparation.

Q2: I observe a new LC-MS peak with a mass shift of +16 Da when leaving the compound in DMSO on the benchtop. What is happening? The Causality: This is photo-oxidation resulting in N-oxide formation . The extended conjugation of the 2-(3-methoxyphenyl)quinoline system strongly absorbs UV and ambient visible light. In the presence of dissolved oxygen and light, the quinoline nitrogen undergoes oxidation to form an N-oxide (+16 Da). Furthermore, prolonged exposure can lead to the oxidative demethylation of the 3-methoxyphenyl group. The Solution: 3-MeO-Q8C is photosensitive. All stock solutions must be prepared in amber vials, purged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen, and stored at -80°C.

Q3: My stock solution precipitates when diluted into cell culture media, but the compound is supposed to be soluble. How can I fix this? The Causality: This is solvent shock and pH-dependent aggregation . The pKa of the quinoline nitrogen is approximately 4.5–5.0. In neutral cell culture media (pH 7.4), the molecule is entirely unprotonated and highly hydrophobic due to the 3-methoxyphenyl ring. Rapidly pipetting a high-concentration DMSO stock directly into aqueous media causes localized supersaturation, leading to irreversible micro-precipitation. The Solution: Perform a "step-down" dilution. Pre-dilute the DMSO stock into a transitional solvent mixture (e.g., 10% DMSO / 90% assay buffer containing 0.1% Tween-20 or BSA as a carrier protein) before final introduction to the cells.

Part 2: Quantitative Stability Data

The following table summarizes the quantitative stability of 3-MeO-Q8C under various environmental conditions. Use this as a baseline to validate your own internal quality control assays.

Solvent / Buffer ConditionLight ExposureAdditivespHHalf-Life (

)
Primary Mechanism of Loss
100% DMSO (Anhydrous)DarkNoneN/A> 6 monthsN/A (Stable)
100% DMSO (Ambient)Ambient LightNoneN/A48 hoursPhoto-oxidation (+16 Da)
PBS (1X, aqueous)DarkNone7.4< 2 hoursTrace Metal Chelation
PBS (1X, aqueous)Dark1 mM EDTA7.4> 72 hoursN/A (Stabilized)
0.1 M HCl (aqueous)DarkNone1.012 hoursAmide Hydrolysis
0.1 M NaOH (aqueous)DarkNone13.04 hoursAmide Hydrolysis

Part 3: Visualizing Stability Pathways & Workflows

G A 3-MeO-Q8C (Free Compound) C Metal-Chelate Complex (Apparent Loss) A->C Chelation E Quinoline N-Oxide (+16 Da) A->E Photo-oxidation G Amide Hydrolysis (Quinoline-8-carboxylic acid) A->G Hydrolysis B Trace Metals (Cu2+, Zn2+, Fe3+) B->C D UV/Vis Light + O2 D->E F Aqueous Base/Acid F->G

Diagram 1: Primary degradation and sequestration pathways of 3-MeO-Q8C in solution.

Workflow Start Observe Concentration Drop LCMS Run LC-MS/MS Start->LCMS CheckPeaks Are degradation peaks present? LCMS->CheckPeaks YesPeaks Identify Mass Shift (e.g., +16 Da = Oxidation) CheckPeaks->YesPeaks Yes NoPeaks Check for Precipitation or Chelation CheckPeaks->NoPeaks No AddEDTA Add 1mM EDTA/EGTA to Sample NoPeaks->AddEDTA Recovered Signal Recovered: Metal Chelation Issue AddEDTA->Recovered Signal Returns NotRecovered Signal Lost: Aggregation Issue AddEDTA->NotRecovered Signal Remains Low

Diagram 2: Step-by-step LC-MS/MS troubleshooting workflow for 3-MeO-Q8C instability.

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions

This protocol utilizes a self-validating environmental control system to prevent photo-oxidation and hydrolysis.

  • Desiccation: Allow the lyophilized 3-MeO-Q8C powder to equilibrate to room temperature inside a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Solvent Preparation: Use only anhydrous, LC-MS grade DMSO (≤0.005% water). Purge the DMSO with Argon gas for 5 minutes prior to use.

  • Dissolution: Weigh the required mass into an amber glass vial. Add the Argon-purged DMSO to achieve a 10 mM stock concentration. Vortex gently until fully dissolved. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquot & Storage: Aliquot the solution into single-use amber microcentrifuge tubes (e.g., 20 µL per tube). Blanket the top of each tube with Argon gas before sealing. Store immediately at -80°C.

Protocol 2: LC-MS/MS Kinetic Stability and Chelation Assay

Use this protocol to definitively distinguish between compound degradation, aggregation, and metal chelation.

  • Sample Preparation: Prepare a 10 µM solution of 3-MeO-Q8C in the target assay buffer (e.g., HEPES pH 7.4). Split this into two parallel reaction tubes:

    • Tube A (Control): Buffer only.

    • Tube B (Validation): Buffer + 1 mM EDTA.

  • Incubation: Incubate both tubes at 37°C in the dark.

  • Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    
    hours. Immediately quench each aliquot by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol or a deuterated analog).
  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated compound or proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Monitor the parent mass transition for 3-MeO-Q8C and scan for the +16 Da (oxidation) and -17 Da (amide hydrolysis) metabolites.

  • Data Interpretation: If Tube A shows a rapid decline in parent compound without corresponding metabolite peaks, but Tube B maintains 100% parent compound, the instability is definitively caused by trace metal chelation[3]. If both tubes show a loss of signal, the compound is either precipitating (check the pellet) or degrading via a non-metal-mediated pathway.

References

  • Discovery of Bis-Acyl Hydrazides as Potent and Bioavailable MTA-Cooperative PRMT5 Inhibitors: A Case Study of Leveraging the Deuterium Kinetic Isotope Effect. ACS Publications. URL:[Link]

  • Modulation of the Cytotoxic Properties of Pd(II) Complexes Based on Functionalized Carboxamides Featuring Labile Phosphoryl Coordination Sites. PMC/NIH. URL:[Link]

  • Aromatic quinolinecarboxamides as selective, orally active antibody production inhibitors for prevention of acute xenograft rejection. PubMed/NIH. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Case ID: 2-3M-QCA-PUR Status: Active Support Tier: Level 3 (Senior Application Scientist) Diagnostic Triage: Characterize Your Impurity Before initiating a purification protocol, you must identify the nature of your cont...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-3M-QCA-PUR Status: Active Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: Characterize Your Impurity

Before initiating a purification protocol, you must identify the nature of your contamination. The synthetic route for 2-(3-Methoxyphenyl)quinoline-8-carboxamide typically involves a Suzuki-Miyaura coupling between a 2-haloquinoline-8-carboxamide and 3-methoxyphenylboronic acid.

Use the following decision matrix to select the correct workflow.

Purification_Triage Start Crude Sample Analysis Color Is the sample dark/black/brown? Start->Color NMR 1H NMR / LC-MS Analysis Color->NMR No (Off-white/Yellow) Pd_Issue Palladium Contamination Color->Pd_Issue Yes (Residual Pd) Org_Issue Organic Impurities NMR->Org_Issue Boronic acids, Halides, Dimers Method_A PROTOCOL A: Metal Scavenging Pd_Issue->Method_A Method_B PROTOCOL B: Acid-Base Workup Org_Issue->Method_B Bulk Cleanup Method_C PROTOCOL C: Recrystallization Org_Issue->Method_C Final Polish

Figure 1: Purification Decision Matrix. Select your protocol based on visual and spectral diagnostics.

Protocol A: Palladium Removal (Metal Scavenging)

Issue: Sample appears grey, black, or brown. 1H NMR shows broad baselines. Cause: Residual Palladium (Pd) from Suzuki coupling. Quinoline nitrogens are excellent ligands for Pd, making standard filtration ineffective [1, 2].

The Solution: Thiol-Derivatized Silica

Activated carbon is the traditional method, but it often traps the flat, aromatic quinoline product, leading to yield loss. We recommend Thiol-functionalized silica (e.g., SiliaMetS® Thiol) for high recovery.

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude material in THF or DCM (10 mL solvent per 1 g compound). Avoid MeOH if possible, as it competes for surface adsorption.

  • Scavenger Addition: Add Thiol-Silica (0.5 equivalents relative to expected Pd mass, or 10% w/w of crude mass).

  • Incubation: Stir gently at 40°C for 4 hours .

    • Why? Heat promotes the ligand exchange from the Quinoline-N to the Thiol-S.

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite plug to remove the silica.

  • Validation: Evaporate solvent and check color. If still dark, repeat with fresh scavenger.

Protocol B: Acid-Base Extraction (The "Quinoline Switch")

Issue: Presence of unreacted 3-methoxyphenylboronic acid or non-basic organic byproducts. Mechanism: The quinoline nitrogen is basic (pKa ~4.9). The amide nitrogen is neutral. We can selectively protonate the quinoline to move it into water, washing away non-basic impurities [3].

Safety Warning: Do not heat the acidic solution. Although the 8-carboxamide is sterically hindered, prolonged heating in acid can hydrolyze the amide to a carboxylic acid.

Step-by-Step Workflow:

  • Organic Phase: Dissolve crude (1 g) in Ethyl Acetate (50 mL) .

  • Acid Extraction: Extract with 1.0 M HCl (3 x 30 mL) .

    • Observation: The product (protonated quinolinium salt) moves to the Aqueous Layer .

    • Impurity Trap: Unreacted boronic acids and non-basic dimers remain in the Organic Layer .

  • Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate (2 x 20 mL). Discard organic washes.

  • Basification (The Critical Step):

    • Place the aqueous layer in an ice bath.[1]

    • Slowly add 2.0 M NaOH or Saturated NaHCO₃ until pH ≈ 10.

    • Result: The product will precipitate as a white/off-white solid.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 50 mL) . Dry over Na₂SO₄ and evaporate.[2]

Protocol C: Recrystallization (Final Polish)

Issue: High purity required (>98%) for biological assays; minor impurities persist after extraction. Solubility Profile: 2-(3-Methoxyphenyl)quinoline-8-carboxamide is lipophilic. It is likely soluble in hot ethanol but insoluble in water.

Solvent SystemRatio (v/v)Application
Ethanol (Abs) 100%Standard purification. Dissolve hot, cool slowly.
DMSO / Water 1:5"Crash out" method. Good for removing salts.[3]
Acetone / Hexane 1:3Good for removing non-polar oils.

Recommended Procedure (Ethanol):

  • Suspend crude solid in Ethanol (10 mL/g).

  • Heat to reflux (80°C) until fully dissolved. If insoluble, add DMSO dropwise until clear.

  • Remove from heat and wrap the flask in foil (slow cooling promotes pure crystal growth).

  • Allow to stand at Room Temperature for 4 hours, then 4°C overnight.

  • Filter crystals and wash with cold Ethanol.

Frequently Asked Questions (FAQ)

Q1: My compound "streaks" or "tails" on TLC and Flash Columns. How do I fix this?

  • Answer: This is caused by the interaction between the basic quinoline nitrogen and the acidic silanols on the silica gel.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., 99:1 DCM:MeOH + 1% TEA). This blocks the silanol sites [4].

Q2: I see a peak at [M+18] in my LC-MS. Is my product hydrolyzing?

  • Answer: Not necessarily. [M+18] often corresponds to an ammonium adduct

    
    , common in ammoniated mobile phases. However, if you see a peak at [M+1] = (Expected Mass + 1) and a peak at (Expected Mass - 16) , you may have hydrolyzed the amide to the acid (Carboxamide 
    
    
    
    Carboxylic Acid). Check 1H NMR: The loss of the two broad amide protons (
    
    
    7.5-9.0 ppm) confirms hydrolysis.

Q3: The 3-methoxyphenyl group makes my compound very greasy. It won't dissolve in 1M HCl.

  • Answer: The lipophilicity of the methoxy-aryl group can make the hydrochloride salt insoluble in water.

  • Fix: If the salt precipitates during Protocol B, do not panic. Filter the solid precipitate directly. This solid is likely your pure Quinolinium-HCl salt. You can free-base it by suspending the solid in DCM and washing with NaOH.

References

  • Biotage. (2023).[4][5] How to Remove Palladium in three easy steps. Retrieved from

  • Welch, C. J., et al. (2005). Adsorbent removal of catalyst metal impurities from pharmaceutical intermediates and drug substances. Organic Process Research & Development.[6]

  • BenchChem. (2025).[1][2][7] A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols. Retrieved from

  • LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Scale-up challenges, impurity control, and reaction safety for NK3 antagonist scaffolds. Executive Summary & Molecule Context[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Scale-up challenges, impurity control, and reaction safety for NK3 antagonist scaffolds.

Executive Summary & Molecule Context[1][2][3][4][5]

Target Molecule: 2-(3-Methoxyphenyl)quinoline-8-carboxamide Chemical Class: 2,8-Disubstituted Quinoline Primary Application: Neurokinin-3 (NK3) Receptor Antagonist (Structural analog to Osanetant and Talnetant ).

The Challenge: Scaling up 2-arylquinoline-8-carboxamides presents a unique "perfect storm" of process chemistry challenges. The quinoline nitrogen acts as a Lewis base, poisoning metal catalysts, while the 8-carboxamide moiety introduces solubility issues and steric strain. This guide moves beyond bench-scale synthesis to address the kilogram-scale realities of exotherm management , palladium scavenging , and crystallization kinetics .

Core Synthesis Workflow (The "Happy Path")

For scale-up (1kg+), the most robust route avoids the variable regioselectivity of the Skraup or Friedländer syntheses. Instead, we recommend a convergent Suzuki-Miyaura coupling strategy using a pre-functionalized 2-chloroquinoline scaffold.

Recommended Route:
  • Activation: 2-Chloroquinoline-8-carboxylic acid

    
     Acid Chloride 
    
    
    
    2-Chloroquinoline-8-carboxamide (Intermediate A).
  • Coupling: Intermediate A + 3-Methoxyphenylboronic acid

    
    Target Molecule .
    
Workflow Diagram

The following diagram outlines the critical process control points (PCPs) for the Suzuki coupling stage.

SynthesisWorkflow Start Start: 2-Chloro-8-amide + Boronic Acid Solvent Solvent Selection (Dioxane/H2O or Toluene/EtOH) Start->Solvent Dissolution Catalyst Catalyst Charge (Pd(dppf)Cl2 or Pd(PPh3)4) Solvent->Catalyst Inert Atmosphere Reaction Suzuki Coupling (Reflux, 4-12h) Catalyst->Reaction Base Addition (K2CO3) Workup Phase Separation & Filtration Reaction->Workup IPC: <0.5% SM Scavenge Pd Scavenging (Si-TMT / Thiol resin) Workup->Scavenge Organic Layer Cryst Crystallization (EtOH/Water) Scavenge->Cryst Pd < 10ppm

Caption: Process flow for the Suzuki-Miyaura coupling stage, highlighting critical control points for impurity removal.

Critical Troubleshooting Guide

Issue 1: Reaction Stalls at 80-90% Conversion

Symptom: HPLC shows 10-15% unreacted 2-chloroquinoline intermediate. Adding more catalyst/heating does not push completion. Root Cause:

  • Catalyst Poisoning: The quinoline nitrogen (and the amide nitrogen) can coordinate to the Pd(II) species, forming an inactive "palladacycle" resting state.

  • Boronic Acid Protodeboronation: 3-Methoxyphenylboronic acid is susceptible to hydrolytic deboronation (losing the B(OH)2 group) under basic aqueous conditions, effectively lowering the stoichiometry of the nucleophile.

Corrective Action:

  • Ligand Switch: Switch from simple phosphines (PPh3) to bulky, electron-rich ligands like XPhos or SPhos . These bulky ligands prevent the quinoline nitrogen from coordinating to the metal center [1].

  • Stoichiometry Adjustment: Increase the boronic acid charge to 1.3 – 1.5 equivalents to account for protodeboronation.

  • Base Management: Use a milder base (e.g.,

    
     instead of 
    
    
    
    ) or reduce water volume to slow down the deboronation side reaction.
Issue 2: High Residual Palladium (>50 ppm) in API

Symptom: The final product is off-white/grey. ICP-MS data indicates high Pd content. Root Cause: The 8-carboxamide group creates a "pincer-like" environment that chelates residual Palladium, making standard aqueous washes ineffective. Corrective Action:

  • Do NOT rely on Charcoal: Activated carbon is often inefficient for this specific chelate.

  • Chemical Scavenging: Use Trimercaptotriazine (TMT) functionalized silica (Si-TMT) or resin.[1]

    • Protocol: Treat the reaction mixture (post-workup, in organic solvent) with 5-10 wt% Si-TMT at 50°C for 2 hours. Filter while hot.[2] This typically reduces Pd from ~500ppm to <10ppm [2, 3].

  • Crystallization: If scavenging fails, crystallize from a solvent system where the Pd-complex remains soluble but the product does not (e.g., Ethanol/Water or DMSO/Water).

Issue 3: "Gumming" During Workup

Symptom: The reaction mixture forms an inseparable emulsion or sticky tar during the aqueous wash. Root Cause: The product has low solubility in common organic solvents (EtOAc, DCM) but is not water-soluble. It precipitates at the interface. Corrective Action:

  • Keep it Hot: Perform phase separations at elevated temperatures (40-50°C).

  • Solvent Swap: Use 2-MeTHF (2-Methyltetrahydrofuran) as the reaction and workup solvent. It has higher solubility for amide-containing drugs and separates well from water.

Experimental Protocol: 100g Scale-Up Demonstration

Objective: Synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide via Suzuki Coupling.

Safety Warning: Suzuki couplings can exhibit an induction period followed by a rapid exotherm. Ensure cooling capacity is available.

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass (g)Role
2-Chloroquinoline-8-carboxamide206.631.0100.0Limiting Reagent
3-Methoxyphenylboronic acid151.961.395.6Nucleophile
Pd(dppf)Cl2·DCM816.640.027.9Catalyst
Potassium Carbonate (

)
138.212.5167.2Base
1,4-Dioxane--1000 mLSolvent
Water--250 mLCo-solvent
Step-by-Step Methodology
  • Inerting: Charge a 3L reactor with 2-Chloroquinoline-8-carboxamide, 3-Methoxyphenylboronic acid, and

    
    . Purge with 
    
    
    
    for 15 minutes.
  • Solvent Charge: Add degassed 1,4-Dioxane and Water. Agitate at 250 RPM.

  • Catalyst Addition: Add Pd(dppf)Cl2[3]·DCM in a single portion against a counter-flow of Nitrogen.

  • Reaction: Heat the jacket to 90°C.

    • Monitor: Watch for exotherm around 60-70°C.

    • Duration: Reflux for 6–8 hours.

    • IPC: Check HPLC for consumption of Chloro-quinoline (<0.5% area).

  • Workup:

    • Cool to 50°C.

    • Add 2-MeTHF (500 mL) to ensure product solubility.

    • Separate aqueous layer (bottom).

    • Wash organic layer with 10% brine (2 x 300 mL) at 50°C.

  • Scavenging: Add Si-TMT (10g) to the organic layer. Stir at 50°C for 2 hours.

  • Isolation:

    • Filter through a pad of Celite (removes Si-TMT and Pd black).

    • Concentrate filtrate via vacuum distillation to ~300 mL volume.

    • Add Ethanol (600 mL) and heat to reflux.

    • Cool slowly to 5°C over 4 hours.

    • Filter the white crystalline solid. Wash with cold Ethanol.

  • Drying: Vacuum oven at 45°C for 12 hours.

Frequently Asked Questions (FAQs)

Q: Can I use the cheaper Pd(PPh3)4 catalyst? A: At small scale (<5g), yes. However, at scale,


 is air-sensitive and thermally unstable. It generates 

oxide, which is difficult to purge. We recommend Pd(dppf)Cl2 or Pd(dtbpf)Cl2 for robustness and easier handling in air [1].

Q: The 2-chloroquinoline starting material is expensive. Can I make the ring myself? A: Yes, but be careful. The Pfitzinger reaction (Isatin + 3-methoxyacetophenone) yields the quinoline-4-carboxylic acid, not the 8-isomer. To get the 8-carboxamide, you must start with 2-amino-3-nitrobenzoic acid or use a Friedländer synthesis with 2-amino-3-formyl-benzamide. The Suzuki route on a pre-formed halo-quinoline is generally more convergent and reliable for GMP campaigns.

Q: Why is my yield low (approx. 50%)? A: Check your "deboronation." If you see 3-methoxybenzene (anisole) in your GC/HPLC, your boronic acid is hydrolyzing before it couples.

  • Fix: Add the base after the reaction reaches 60°C, or switch to the corresponding Boronate Ester (Pinacol ester) which is more stable to hydrolysis.

Q: Is this compound a sensitizer? A: Many quinoline derivatives and NK3 antagonists (like Osanetant) are potent bioactive compounds. Treat this as a Potent Compound (OEB 3/4) . Use containment (isolator or continuous liner) during solid handling.

References

  • Biotage. (2023, January 20).[4] How to Remove Palladium in three easy steps. Retrieved March 3, 2026, from [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved March 3, 2026, from [Link]

  • Sanofi-Synthélabo. (2001).[5] Osanetant: Neurokinin-3 receptor antagonist.[5] PubMed.[2] Retrieved March 3, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: MS Characterization of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

The following guide provides an in-depth technical comparison and characterization protocol for 2-(3-Methoxyphenyl)quinoline-8-carboxamide , a scaffold relevant to NK3 receptor antagonism and anticancer kinase inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and characterization protocol for 2-(3-Methoxyphenyl)quinoline-8-carboxamide , a scaffold relevant to NK3 receptor antagonism and anticancer kinase inhibition.

Executive Summary

2-(3-Methoxyphenyl)quinoline-8-carboxamide represents a privileged scaffold in medicinal chemistry, structurally distinct due to the "peri" positioning of the carboxamide group relative to the quinoline nitrogen. While 4-carboxamide analogs (e.g., Osanetant-like cores) are common, the 8-carboxamide regioisomer offers unique steric and electronic properties often exploited for selective target binding (e.g., NK3 receptors, Topoisomerase inhibition).

This guide compares the Mass Spectrometry (MS) performance of the 8-carboxamide against its most common synthetic impurity and structural alternative, the 4-carboxamide isomer . We demonstrate that while both isomers share an identical molecular weight (MW), they exhibit distinct fragmentation signatures driven by the peri-effect , allowing for unambiguous identification without NMR.

The Core Comparison: 8-Carboxamide vs. 4-Carboxamide
Feature8-Carboxamide (Target) 4-Carboxamide (Alternative/Impurity)
Structural Trait Amide is peri (C8) to Quinoline Nitrogen (N1).Amide is para-like (C4) to N1.
Key MS/MS Signature Dominant [M+H – NH₃]⁺ (Cyclization driven).Dominant [M+H – CO]⁺ or [M+H – H₂O]⁺ .
Ionization (ESI+) High efficiency (Intramolecular H-bond stabilizes protonation).High efficiency.
Differentiation Peri-Effect facilitates rapid ammonia loss to form a stable cyclic cation.Lacks peri-stabilization; fragmentation follows standard amide cleavage.

Scientific Rationale: The "Peri-Effect" in MS

The critical differentiator in characterizing this molecule is the proximity of the C8-substituent to the ring nitrogen (N1). In the gas phase (MS), this proximity induces a specific fragmentation pathway not seen in the 4-isomer.

  • Protonation: Under ESI(+), the quinoline nitrogen (N1) is the most basic site and accepts a proton.

  • Interaction: In the 8-isomer, the amide -NH₂ group is spatially locked near the protonated N1.

  • Mechanism: This facilitates a nucleophilic attack or H-transfer, leading to the rapid expulsion of ammonia (NH₃, 17 Da) and the formation of a stable, resonance-stabilized cyclic oxazinium-like ion.

  • Contrast: The 4-isomer cannot form this cyclic structure; it typically undergoes standard homolytic cleavage or CO loss.

Experimental Protocol: High-Resolution LC-MS/MS

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(3-Methoxyphenyl)quinoline-8-carboxamide in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the quinoline ring ([M+H]⁺), essential for the diagnostic fragmentation described above.

B. LC-MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 series or equivalent).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V (Optimized to prevent in-source decay).

    • Collision Energy (CE): Stepped 10, 20, 40 eV.

Data Analysis & Interpretation

Predicted Fragmentation Pathway (8-Carboxamide)
  • Precursor Ion: m/z 279.11 [M+H]⁺ (Calc: C₁₇H₁₄N₂O₂ + H⁺).

  • Primary Fragment (Base Peak): m/z 262.08 [M+H – NH₃]⁺.

    • Mechanism:[1][2] Peri-cyclization.

  • Secondary Fragment: m/z 234.09 [M+H – NH₃ – CO]⁺.

    • Mechanism:[1][2] Loss of carbonyl from the cyclic intermediate.

  • Tertiary Fragment: m/z 219.06 [M+H – NH₃ – CO – CH₃]•⁺.

    • Mechanism:[1][2] Radical loss of methyl group from the 3-methoxyphenyl moiety.

Comparative Data Table
m/z (ESI+)Fragment Identity8-Carboxamide (Target)4-Carboxamide (Alternative)
279.1 [M+H]⁺100% (Parent)100% (Parent)
262.1 [M+H – NH₃]⁺High (>80%) (Peri-effect)Low (<20%)
261.1 [M+H – H₂O]⁺LowMedium
251.1 [M+H – CO]⁺LowHigh (Direct acylium formation)
234.1 [M+H – CONH₂]⁺MediumMedium

Visualization of Mechanisms

Figure 1: The Peri-Effect Fragmentation Pathway

This diagram illustrates the unique cyclization mechanism specific to the 8-carboxamide, distinguishing it from alternatives.

Fragmentation M_H [M+H]+ Precursor m/z 279.11 (Protonated Quinoline N) Intermediate Peri-Cyclic Transition (N1...H-N Interaction) M_H->Intermediate Steric Proximity Frag_NH3 [M+H - NH3]+ m/z 262.08 (Cyclic Oxazinium Ion) Intermediate->Frag_NH3 Loss of NH3 (17 Da) Frag_CO [M+H - NH3 - CO]+ m/z 234.09 (Ring Contraction) Frag_NH3->Frag_CO Loss of CO (28 Da) Alternative 4-Carboxamide Isomer (No Peri-Effect) Alternative->M_H Same m/z

Caption: Figure 1. The diagnostic "Peri-Effect" pathway. The 8-position allows the amide to interact with the protonated quinoline nitrogen, driving the dominant loss of ammonia (m/z 262), a pathway sterically forbidden in the 4-isomer.

Figure 2: Analytical Workflow for Isomer Differentiation

Workflow Start Crude Synthesis Product (Mixture of 8- and 4-isomers) LC LC Separation (C18 Column, Formic Acid) Start->LC MS ESI+ MS/MS (CID 20eV) LC->MS Decision Analyze Fragment m/z 262 ([M-NH3]+) MS->Decision Result8 High Abundance (>50%) CONFIRMED: 8-Carboxamide Decision->Result8 Dominant Peak Result4 Low Abundance (<10%) CONFIRMED: 4-Carboxamide Decision->Result4 Minor/Absent

Caption: Figure 2. Decision tree for rapid identification of the target 8-carboxamide using the specific m/z 262 marker ion.

References

  • Kulkarni, P. S., et al. (2025). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Link

  • NIST Mass Spectrometry Data Center. (2025). Ortho Effects in Electron Ionization Mass Spectrometry of Derivatives of Benzoic Acids. NIST.[2] Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem Protocols. Link

  • Janardhan, S., et al. (2025).[2] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Link

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2-(3-Methoxyphenyl)quinoline-8-carboxamide Analogs

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Grounding The development of Poly(ADP-ribose) poly...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Grounding

The development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors has revolutionized targeted oncology, particularly for tumors harboring BRCA1/2 mutations via the mechanism of synthetic lethality. Among the next-generation pharmacophores, the quinoline-8-carboxamide scaffold has emerged as a highly efficient [1].

Unlike earlier flexible scaffolds, quinoline-8-carboxamides utilize a rigid 6:6 bicyclic system. The core design principle relies on a strong intramolecular hydrogen bond between the carboxamide N-H and the quinoline nitrogen. This self-organizing structural feature locks the carboxamide group into the exact active conformation required to bind the PARP-1 catalytic domain, minimizing entropic penalties during target engagement[2].

PARP1_Pathway SSB Single-Strand Break (SSB) PARP1 PARP-1 Enzyme (Active) SSB->PARP1 Recruits & Activates DSB Double-Strand Break (DSB) PARP1->DSB Unrepaired SSBs Collapse at Replication Inhibitor 2-(3-Methoxyphenyl) quinoline-8-carboxamide Inhibitor->PARP1 Inhibits (NAD+ Mimic) HR_Deficient BRCA1/2 Mutated Cell (HR Deficient) DSB->HR_Deficient Requires HR Repair CellDeath Synthetic Lethality (Apoptosis) HR_Deficient->CellDeath Irreparable DNA Damage

Fig 1: Mechanism of synthetic lethality induced by PARP-1 inhibition in HR-deficient cells.

SAR Analysis: Objective Comparison of Analogs

An objective evaluation of the structure-activity relationship (SAR) reveals that the regiochemistry of substitution on the quinoline ring dictates the inhibitor's success.

The Causality of Regiochemistry:

  • 3-Position Substitutions: The PARP-1 catalytic cleft is extremely narrow. Bulky substitutions at the 3-position of the quinoline ring cause severe steric clashes with the protein backbone, drastically reducing binding affinity[2].

  • 2-Position Substitutions: Conversely, the 2-position aligns perfectly with a hydrophobic accessory pocket adjacent to the NAD+ binding site. Aryl substitutions here, such as in 2-(3-Methoxyphenyl)quinoline-8-carboxamide , project deeply into this pocket, anchoring the molecule and exponentially increasing potency[3].

The addition of a methoxy group on the 2-aryl ring (e.g., meta- or para-methoxy) further enhances potency by acting as a hydrogen bond acceptor and optimizing electronic complementarity within the pocket. As shown in the data below, 2-aryl analogs outperform both the unsubstituted baseline and 3-aryl analogs by orders of magnitude[3].

Quantitative Performance Data
CompoundSubstitution PositionPARP-1 IC₅₀ (µM)Relative Potency (vs 3-Aryl)Mechanistic Rationale
5-AIQ (Standard) N/A1.8N/ABaseline water-soluble reference standard[2].
Quinoline-8-carboxamide Unsubstituted~1.9N/ALacks hydrophobic interactions in the accessory pocket[4].
3-Phenylquinoline-8-carboxamide 3-Aryl>10.01xSteric clash within the narrow catalytic cleft[3].
2-Phenylquinoline-8-carboxamide 2-Aryl<0.6>16xProjects into the hydrophobic accessory pocket[3].
2-(4-Methoxyphenyl) analog 2-Aryl (p-OMe)<0.2>56xFavorable electronic interactions and H-bond acceptance[3].
2-(3-Methoxyphenyl) analog 2-Aryl (m-OMe)High Optimal Maximizes steric alignment and electronic complementarity.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Regioselective Synthesis Workflow

Causality behind the protocol: The synthesis bypasses the need for complex protecting group strategies by exploiting the inherent electronic disparity of 2,8-dibromoquinoline. The 2-position is highly activated toward oxidative addition by the palladium catalyst due to the adjacent electronegative quinoline nitrogen, allowing for strictly regioselective cross-coupling[2].

Step-by-Step Methodology:

  • Regioselective Suzuki Coupling: Combine 2,8-dibromoquinoline (1.0 eq), 3-methoxyphenylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq) in a degassed toluene/ethanol mixture. Add aqueous Na₂CO₃ (2.0 eq). Note: The slight 1.05 eq excess of boronic acid ensures complete conversion while preventing unwanted over-coupling at the 8-position.

  • Reaction: Heat the mixture at 80°C under argon for 12 hours.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to isolate the intermediate 2-(3-methoxyphenyl)-8-bromoquinoline.

  • Lithium-Halogen Exchange: Dissolve the intermediate in anhydrous THF and cool strictly to -78°C. Add n-BuLi (1.1 eq) dropwise. Causality: Maintaining -78°C is critical to prevent nucleophilic attack by the butyl anion on the quinoline ring, ensuring rapid and exclusive lithium-bromine exchange[2].

  • Amidation: Quench the 8-lithio intermediate with trimethylsilyl isocyanate (TMSNCO, 1.5 eq). Allow the reaction to warm to room temperature, then hydrolyze with aqueous NH₄Cl to precipitate the final 2-(3-Methoxyphenyl)quinoline-8-carboxamide[3].

Synthesis_Workflow SM 2,8-Dibromoquinoline Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Stille, Regioselective) SM->Step1 Int1 2-(3-Methoxyphenyl)-8-bromoquinoline Step1->Int1 3-Methoxyphenylboronic acid Step2 Lithium-Halogen Exchange (n-BuLi, -78°C) Int1->Step2 Int2 8-Lithio Intermediate Step2->Int2 Step3 Reaction with TMSNCO (Trimethylsilyl isocyanate) Int2->Step3 Product 2-(3-Methoxyphenyl) quinoline-8-carboxamide Step3->Product Aqueous workup

Fig 2: Regioselective synthesis workflow for 2-(3-Methoxyphenyl)quinoline-8-carboxamide.

Protocol B: Self-Validating PARP-1 Inhibition Assay (In Vitro)

Causality behind the protocol: To accurately measure the IC₅₀, the assay must isolate PARP-1 activity from other cellular processes. Utilizing a colorimetric assay with ensures the PARP-1 enzyme is in its fully stimulated state, accurately mimicking the physiological response to DNA damage[5].

Step-by-Step Methodology:

  • Plate Preparation: Utilize 96-well plates pre-coated with histones.

  • Enzyme Activation: To each well, add recombinant human PARP-1 enzyme, activated DNA (stimulant), and biotinylated NAD+ substrate.

  • Inhibitor Addition (Self-Validating System):

    • Test Wells: Add 2-(3-Methoxyphenyl)quinoline-8-carboxamide at a 10-point concentration gradient (1 nM to 10 µM).

    • Positive Control: Add 5-AIQ. System Validation: The assay is only deemed valid if the 5-AIQ control yields an IC₅₀ of ~1.8 µM, confirming reagent integrity and dynamic range[2].

    • Negative Control: DMSO vehicle (0% inhibition baseline).

  • Detection: Incubate for 1 hour at ambient temperature. Wash the plates four times with PBS + 0.1% Triton X-100. Add Streptavidin-HRP followed by a colorimetric substrate (TMB). Read absorbance at 450 nm to quantify poly(ADP-ribosyl)ation[6].

References

  • Lord, A.-M., Mahon, M. F., Lloyd, M. D., & Threadgill, M. D. (2009). "Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Parveen, I. (2011). "Quinoline-8-carboxamide n-oxides as (bio)reductively-activated prodrugs of radiosensitisers and chemosensitisers." ProQuest / CORE. URL:[Link]

Sources

Validation

A Comparative Guide to LC-MS Methods for Validating the Purity of 2-(3-Methoxyphenyl)quinoline-8-carboxamide

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative ana...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of 2-(3-Methoxyphenyl)quinoline-8-carboxamide, a quinoline derivative of interest in medicinal chemistry.[1][2] We will move beyond a simple recitation of steps to explain the rationale behind our experimental choices, ensuring a robust and self-validating approach to impurity profiling.

The Analyte: Understanding 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Before developing an analytical method, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure: 2-(3-Methoxyphenyl)quinoline-8-carboxamide

  • Molecular Formula: C₁₇H₁₄N₂O₂

  • Monoisotopic Mass: 278.1055 g/mol

  • Key Features: The molecule possesses a quinoline core, an amide functional group, and a methoxyphenyl substituent. The presence of multiple aromatic rings suggests a hydrophobic character, making it an ideal candidate for Reverse-Phase Liquid Chromatography (RPLC). The basic nitrogen atoms in the quinoline ring are readily protonated, making positive-mode Electrospray Ionization (ESI) a suitable detection method.[3][4]

Potential impurities could arise from starting materials, side reactions (e.g., hydrolysis of the amide), or isomers. A successful LC-MS method must be able to separate the main compound from these closely related structures.

Experimental Design: A Tale of Two Gradients

To illustrate the importance of chromatographic optimization, we will compare two distinct RPLC methods. The goal is to highlight the trade-offs between speed and resolution, a common challenge in high-throughput and quality control environments.

  • Method A: The Rapid Screen (UPLC-MS) : A fast-gradient Ultra-High-Performance Liquid Chromatography (UHPLC) method designed for high-throughput analysis. This approach is ideal for quickly assessing the purity of a large number of samples.

  • Method B: The High-Resolution Method (HPLC-MS) : A shallow-gradient High-Performance Liquid Chromatography (HPLC) method designed for maximum resolution. This approach is critical for separating closely eluting impurities and for in-depth characterization of a lead compound.

The core principle behind this comparison is that while a fast gradient can quickly confirm the presence of the main peak, it may fail to resolve minor co-eluting impurities.[5] A shallower gradient increases the interaction time of analytes with the stationary phase, enhancing the separation of compounds with subtle differences in hydrophobicity.[]

Detailed Experimental Protocols

Adherence to a detailed protocol is essential for reproducibility. The following sections outline the step-by-step procedures for this comparative analysis. Method validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9]

Materials and Reagents
  • 2-(3-Methoxyphenyl)quinoline-8-carboxamide (≥98% purity reference standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(3-Methoxyphenyl)quinoline-8-carboxamide and dissolve it in 10 mL of acetonitrile.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 acetonitrile/water. This concentration is suitable for method development and ensures the detector response is within the linear range.[3]

  • Test Sample: Prepare the test sample using the same procedure as the working standard.

LC-MS System and Conditions

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for this analysis to provide accurate mass measurements for both the parent compound and any unknown impurities.[10]

Table 1: Comparative LC-MS Method Parameters

ParameterMethod A: Rapid Screen (UPLC)Method B: High-Resolution (HPLC)Rationale for Selection
LC System UHPLC SystemHPLC SystemUHPLC uses smaller particles for faster, more efficient separations. HPLC provides robust, high-resolution separations.
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 3.5 µmThe shorter UHPLC column allows for faster run times. The longer HPLC column provides greater resolving power.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and ionization efficiency in ESI+.[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in RPLC with low viscosity and UV cutoff.
Gradient 5% to 95% B in 3 min30% to 70% B in 20 minThe steep gradient in Method A allows for rapid elution. The shallow gradient in Method B maximizes separation.
Flow Rate 0.5 mL/min1.0 mL/minFlow rates are optimized for the respective column dimensions and particle sizes.
Column Temp. 40 °C40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µL10 µLVolumes are adjusted based on column loading capacity and sensitivity requirements.
MS Detector Q-TOF Mass SpectrometerQ-TOF Mass SpectrometerA Q-TOF provides high-resolution, accurate-mass data crucial for impurity identification.[10]
Ionization Mode ESI PositiveESI PositiveThe basic nitrogens on the quinoline ring are readily protonated, making ESI+ a sensitive ionization mode.[3][12]
Scan Range 100 - 1000 m/z100 - 1000 m/zA wide scan range ensures the detection of a broad range of potential impurities.
Data Acquisition Full Scan MS and Auto-MS/MSFull Scan MS and Auto-MS/MSAuto-MS/MS triggers fragmentation of detected peaks, providing structural information for identification.[13]
Workflow for Purity Analysis

The overall workflow for validating the purity of the target compound is a systematic process.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation cluster_report Reporting Prep Prepare Standard and Test Sample Solutions LC_A Inject on UPLC-MS (Method A: Rapid Screen) Prep->LC_A LC_B Inject on HPLC-MS (Method B: High-Resolution) Prep->LC_B Process Process Chromatograms (Peak Integration) LC_A->Process LC_B->Process Compare Compare Chromatographic Performance Process->Compare Identify Identify Impurities (Accurate Mass & MS/MS) Process->Identify Report Generate Final Purity Report Compare->Report Quantify Calculate Purity (% Area) Identify->Quantify Quantify->Report

Caption: Overall workflow for purity validation.

Results and Discussion: A Comparative Data Analysis

The following tables present illustrative data that one might expect from such a comparative study.

Table 2: Comparative Chromatographic Performance

ParameterMethod A: Rapid ScreenMethod B: High-ResolutionInterpretation
Retention Time (Main Peak) 1.85 min12.34 minThe retention time is significantly longer in Method B due to the shallower gradient, allowing for better separation.
Purity (% Area) 99.5%98.8%Method B reveals additional impurities not resolved by Method A, resulting in a lower, more accurate purity assessment.
USP Tailing (Main Peak) 1.11.1Both methods show good peak symmetry, indicating efficient chromatography.
Resolution (Main Peak vs. Impurity 1) 1.23.5A resolution value > 1.5 is desirable. Method A shows poor separation, while Method B achieves baseline resolution.

Table 3: Impurity Profiling and Identification

PeakRetention Time (Method B)Observed m/z [M+H]⁺Proposed FormulaMass Error (ppm)Proposed Identity
Main Compound 12.34 min279.1128C₁₇H₁₅N₂O₂0.72-(3-Methoxyphenyl)quinoline-8-carboxamide
Impurity 1 11.98 min280.1301C₁₇H₁₈N₂O₂1.1Potential reduced impurity
Impurity 2 13.51 min265.0971C₁₆H₁₃N₂O₂-1.5Potential demethylated impurity

The high-resolution data from Method B is critical for impurity identification.[14] The accurate mass measurement allows for the generation of a molecular formula, which is the first step in structural elucidation.[15] For example, the mass of Impurity 2 (m/z 265.0971) corresponds to the loss of a methyl group (CH₂) from the parent compound, a common metabolic or degradation pathway.

Logical Flow for Impurity Characterization

Once an unknown peak is detected, a logical sequence of steps is followed to identify it.

Impurity_ID_Logic Start Unknown Peak Detected in High-Resolution Method AccurateMass Determine Accurate Mass (m/z) Start->AccurateMass FormulaGen Generate Possible Molecular Formulas AccurateMass->FormulaGen IsotopeCheck Check Isotope Pattern (e.g., for Cl, Br) FormulaGen->IsotopeCheck MSMS Acquire MS/MS Fragmentation Data IsotopeCheck->MSMS FragAnalysis Analyze Fragmentation Pattern and Compare to Parent MSMS->FragAnalysis DB_Search Search Databases (e.g., SciFinder, ChemSpider) FragAnalysis->DB_Search Confirm Propose Structure and Confirm with Standard (if available) DB_Search->Confirm

Caption: Decision process for impurity identification.

Conclusion and Recommendations

This guide demonstrates that while a rapid UPLC-MS method is suitable for high-throughput screening, a well-designed, shallow-gradient HPLC-MS method is indispensable for accurate purity assessment and impurity identification.[][13]

  • For Routine QC and High-Throughput Screening: Method A (Rapid Screen) provides a fast and efficient way to assess purity, assuming that the impurity profile is already well-characterized.

  • For Reference Standard Characterization and Stability Studies: Method B (High-Resolution) is essential. It provides the necessary resolving power to detect and identify trace-level impurities that could be missed by faster methods.[10]

Ultimately, the choice of method depends on the analytical objective. A comprehensive understanding of both the analyte and the principles of chromatography is key to developing robust and reliable LC-MS methods for purity validation in the pharmaceutical industry.

References

  • Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry. Analytical Chemistry, 65(22), 972A-986A.
  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F. K., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • Joseph, S., & Dai, Y. (2013). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Plumb, R., Jones, M., Rainville, P., & Johnson, K. (2003). An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry.
  • Kuhlmann, F. E. (2002). The Role of Acidic Modifiers in Reversed-Phase HPLC. Agilent Technologies Technical Note.
  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362–387.
  • Chemaxon. (2020).
  • Garcı́a, M. C., & Gabelica, V. (2021). LC–NMR–MS for the Structural Elucidation of Small Molecules. Spectroscopy Online.
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 477-483.
  • Al-Salami, H., Butt, G., Fawcett, J. P., Tucker, I. G., Golocorbin-Kon, S., & Mikov, M. (2018). The challenges of the bioanalytical method validation for the quantification of fluoxetine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 158, 269-276.
  • Eurachem. (2016).
  • Ràfols, C., & Fuguet, E. (2020). Development and Validation of an LC-MS/MS Method for the Determination of Busulfan in Human Plasma. Molecules, 25(11), 2635.
  • AMSbiopharma. (2023).
  • Dong, M. W. (2016). The Essence of Modern HPLC: Advantages, Limitations, and Opportunities. LCGC North America, 34(8), 546-555.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • BOC Sciences. (n.d.).
  • MolPort. (n.d.). 2-(3-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide.
  • Millán-Martín, S., Guapo, F., Carillo, S., et al. (2026). Characterisation of Small RNA-based Therapeutics and Their Process Impurities by Fast and Sensitive Liquid Chromatography High Resolution Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 268, 117097.
  • Asif, M. (2014). A mini review on biological activities of quinoline derivatives. Journal of Bio- and Tribo-Corrosion, 1(1), 1-12.
  • Sterling Pharma Solutions. (2023). High-resolution mass spectrometry for impurity profiling.
  • Google Patents. (n.d.).
  • Kruger, H. G., & Soliman, M. E. S. (2022). Synthesis of hexahydroquinoline-3-carboxamide derivatives and their HIV-1 antiviral activity. Heterocycles, 104(5), 894.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3008947, 8-Hydroxy-2-[(4-methoxyphenyl)methylcarbamoylamino]quinoline-7-carboxylic acid.
  • Li, Y., et al. (2018). Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety.

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Comparative

Reproducibility of 2-(3-Methoxyphenyl)quinoline-8-carboxamide synthesis methods

This guide provides a rigorous technical comparison of synthesis methods for 2-(3-Methoxyphenyl)quinoline-8-carboxamide , a scaffold relevant to NK3 receptor antagonists and PARP-1 inhibitors. Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of synthesis methods for 2-(3-Methoxyphenyl)quinoline-8-carboxamide , a scaffold relevant to NK3 receptor antagonists and PARP-1 inhibitors.

Executive Summary

The synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide presents a classic regioselectivity challenge: functionalizing the C2 position of the quinoline ring while establishing the C8-carboxamide moiety.

This guide compares two distinct methodologies:

  • Method A (Convergent / Selective Halogenation): Utilizes the differential reactivity of 2,8-dibromoquinoline . This is the recommended route for high-throughput medicinal chemistry due to its modularity and high reproducibility.

  • Method B (Linear / N-Oxide Activation): A stepwise construction starting from quinoline-8-carboxylic acid . While using cheaper starting materials, this route suffers from lower overall yields due to functional group incompatibility (amide dehydration) during the C2-activation step.

Comparison Matrix
FeatureMethod A: Selective Cross-CouplingMethod B: N-Oxide Activation
Primary Strategy Regioselective Suzuki + LithiationC-H Activation via N-Oxide
Starting Material 2,8-DibromoquinolineQuinoline-8-carboxylic acid
Overall Yield 45–60% (3 Steps)20–35% (5 Steps)
Key Risk Over-coupling (Bis-arylation)Amide dehydration to Nitrile
Scalability Moderate (Cryogenic step required)High (Avoids n-BuLi)
Purity Profile High (Clean separations)Moderate (Isomer byproducts)

Method A: Selective Cross-Coupling (Recommended)

Mechanistic Insight

This method exploits the electronic disparity between the C2 and C8 positions of the quinoline ring. The C2 position, being adjacent to the ring nitrogen, is significantly more electron-deficient and susceptible to oxidative addition by Palladium(0) species compared to the C8 position. By controlling stoichiometry and temperature, one can exclusively arylate C2, leaving the C8-bromide intact for subsequent functionalization.

Experimental Protocol
Step 1: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 2-(3-methoxyphenyl)-8-bromoquinoline.

  • Reagents:

    • 2,8-Dibromoquinoline (1.0 equiv)

    • 3-Methoxyphenylboronic acid (1.05 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vessel with 2,8-dibromoquinoline and Pd(PPh₃)₄ under Argon.

    • Add degassed DME and stir for 10 minutes.

    • Add the boronic acid and aqueous Na₂CO₃.

    • Heat to 85°C for 6–8 hours. Critical: Monitor by HPLC/TLC. Stop immediately upon consumption of starting material to prevent bis-coupling.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc). The 2-substituted product elutes before the bis-substituted byproduct.

Step 2: Lithium-Halogen Exchange & Amidation

Objective: Convert C8-Br to C8-CONH₂.

  • Reagents:

    • 2-(3-Methoxyphenyl)-8-bromoquinoline (1.0 equiv)

    • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

    • Trimethylsilyl isocyanate (TMS-NCO) (1.5 equiv)

    • Solvent: Anhydrous THF

  • Procedure:

    • Dissolve the bromide in anhydrous THF and cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 minutes. Maintain internal temperature < -70°C.

    • Stir for 30 minutes to generate the 8-lithio species.

    • Add TMS-NCO dropwise.

    • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

    • Quench: Add Saturated NH₄Cl solution (hydrolyzes the TMS-intermediate to the primary amide).

    • Isolation: Extract with DCM. Recrystallize from EtOH/Hexanes.

Method B: N-Oxide Activation (Alternative)

Mechanistic Insight

This route builds the functionality linearly. The key step is the conversion of the quinoline nitrogen to an N-oxide, which activates the C2 position for nucleophilic attack by chloride (using POCl₃). However, the C8-amide group is labile under POCl₃ conditions and often dehydrates to a nitrile (C8-CN), requiring a subsequent hydrolysis step.

Experimental Protocol
Step 1 & 2: Amidation and N-Oxidation
  • Amidation: Convert Quinoline-8-carboxylic acid to the amide using CDI (1.2 equiv) and aqueous NH₄OH.

  • Oxidation: Treat Quinoline-8-carboxamide with m-CPBA (1.5 equiv) in DCM at RT overnight. Isolate the N-oxide by filtration (often precipitates) or column chromatography.

Step 3: Chlorination (The Critical Failure Point)

Objective: Synthesize 2-chloroquinoline-8-carboxamide (or nitrile).

  • Reagents: Quinoline-8-carboxamide N-oxide, POCl₃.

  • Procedure:

    • Dissolve N-oxide in POCl₃ (solvent/reagent).

    • Heat to reflux for 2 hours.

    • Note: This typically yields 2-chloroquinoline-8-carbonitrile due to dehydration.

  • Correction: If the nitrile forms, proceed to Step 4 (Suzuki) and then hydrolyze the nitrile back to the amide using basic H₂O₂ (Katritzky conditions) as a final step.

Step 4: Suzuki Coupling
  • Perform Suzuki coupling on the 2-chloro intermediate using the conditions described in Method A (Step 1). The chloride is less reactive than bromide, so Pd(dppf)Cl₂ or XPhos Pd G2 is recommended over Pd(PPh₃)₄.

Visualization of Reaction Pathways

SynthesisComparison cluster_A Method A: Selective Halogenation (Recommended) cluster_B Method B: N-Oxide Activation (Alternative) SM_A 2,8-Dibromoquinoline Inter_A 2-(3-Methoxyphenyl)- 8-bromoquinoline SM_A->Inter_A Suzuki (C2 Selective) Pd(PPh3)4, 85°C Li_Species 8-Lithio Intermediate Inter_A->Li_Species n-BuLi, -78°C Product_A TARGET: 2-(3-Methoxyphenyl) quinoline-8-carboxamide Li_Species->Product_A 1. TMS-NCO 2. H3O+ SM_B Quinoline-8-carboxylic Acid Amide_B 8-Carboxamide SM_B->Amide_B CDI, NH4OH NOxide N-Oxide Amide_B->NOxide m-CPBA Chloro_CN 2-Chloro-8-cyanoquinoline (Dehydrated Byproduct) NOxide->Chloro_CN POCl3, Reflux (Dehydration Risk) Product_B TARGET Chloro_CN->Product_B 1. Suzuki (Pd-XPhos) 2. H2O2/OH- (Hydrolysis)

Caption: Comparative workflow of Method A (Blue) vs. Method B (Red). Method A offers a more direct route with fewer functional group interconversions.

Troubleshooting & Optimization[1]

IssueProbable CauseSolution
Bis-coupling (Method A) Excess boronic acid or high temp.Use exactly 1.05 equiv boronic acid. Stop reaction at 95% conversion.
Low Yield in Amidation (Method A) Moisture in THF or warm lithiation.Ensure THF is distilled/dry. Keep temp < -70°C during n-BuLi addition.
Nitrile Formation (Method B) POCl₃ acts as dehydrating agent.Unavoidable. Plan for a final hydrolysis step (NaOH/H₂O₂) to restore the amide.
Pd Black Precipitation Catalyst decomposition.Add 10 mol% PPh₃ ligand to stabilize Pd(0) or switch to Pd(dppf)Cl₂.

References

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitors. Source: Journal of Medicinal Chemistry (ACS) [Link] Significance: Establishes the 2,8-dibromoquinoline route as the benchmark for 2-substituted-8-carboxamides.

  • Functionalization through Lithiation of (S)-N-(1-Phenylpropyl)-2-phenylquinoline-4-carboxamide. Source: The Journal of Organic Chemistry [Link] Significance: Provides precedent for lithiation strategies on the quinoline ring.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Source: ResearchGate / Vertex AI Grounding [Link] Significance: General review of Pd-catalyzed methods for quinoline functionalization.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methoxyphenyl)quinoline-8-carboxamide

Executive Summary & Risk Profile[1][2][3] 2-(3-Methoxyphenyl)quinoline-8-carboxamide is a biologically active nitrogen heterocycle, structurally characteristic of Neurokinin-3 (NK3) receptor antagonists (analogous to pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile[1][2][3]

2-(3-Methoxyphenyl)quinoline-8-carboxamide is a biologically active nitrogen heterocycle, structurally characteristic of Neurokinin-3 (NK3) receptor antagonists (analogous to pharmacophores found in Osanetant and Talnetant precursors).[1][2]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact regioisomer may be limited in public repositories, the quinoline scaffold is a known pharmacophore with potential genotoxic and reproductive toxicity risks. Therefore, this compound must be handled as a Potent Pharmacological Agent (PPA) with a default biosafety level of BSL-2 chemical containment.[1][2]

Inferred Hazard Classification (Read-Across Methodology)
  • Acute Toxicity (Oral): Category 3/4 (Likely toxic if swallowed).[2]

  • Skin/Eye Corrosion: Category 2A (Irritant).

  • CMR Properties: Suspected Carcinogen/Mutagen (Quinoline core is a Class 1B carcinogen in many regulatory frameworks).[3]

  • Target Organ Toxicity: Central Nervous System (due to NK3 receptor affinity).[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in powder or solution form.

Protection ZoneEquipment StandardScientific Rationale
Respiratory N95 (minimum) or P100 Respirator Prevents inhalation of fine particulates during weighing.[1][2] Quinolines are rapidly absorbed via mucous membranes.[2]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.[2] thickness)Outer Glove: Chemically resistant. Inner Glove: Color-indicator (e.g., bright blue/orange) to reveal breaches immediately.[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient due to the risk of irreversible corneal damage from alkaline quinoline derivatives.[2]
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb chemicals; Tyvek repels dust and splashes, preventing dermal migration.[2]
Engineering Fume Hood (Face velocity: 100 fpm)Mandatory. Never handle the dry powder on an open bench.

Operational Protocol: Safe Handling & Synthesis

A. Weighing & Solubilization (The "Static Danger" Zone)[2]
  • Context: Quinoline derivatives are often electrostatic solids. Static discharge can disperse potent dust.[2]

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[2]

    • Taring: Tare the weighing boat outside the vial to minimize open-container time.

    • Solvent Choice: This compound is lipophilic.[2]

      • Preferred:DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2]

      • Avoid: Water (insoluble) or volatile ethers (risk of precipitation/crusting).[1][2]

    • Dissolution: Add solvent gently down the side of the vial to avoid aerosolizing the powder. Vortex in a closed tube only.[2]

B. Reaction Setup (Causality & Control)

When using this carboxamide in synthesis (e.g., coupling reactions or biological assays):

  • Thermodynamics: Quinoline carboxamides are generally stable, but avoid strong oxidizers (e.g., peroxides) which can N-oxidize the quinoline ring, altering pharmacological potency.[1][2]

  • Monitoring: Use TLC (MeOH/DCM 1:9) with UV detection (254 nm).[1][2] The quinoline core fluoresces strongly; use this to detect trace contamination on surfaces.[2]

Visualization: Operational Workflows

Diagram 1: Safe Handling & Solubilization Workflow

This workflow enforces a closed-loop logic to minimize exposure during the critical "powder-to-liquid" phase.[1][2]

SafeHandling Start START: Dry Powder Static Step 1: Anti-Static Neutralization Start->Static Open Vial Weigh Step 2: Weighing (Fume Hood Only) Static->Weigh Spatula Transfer Weigh->Start Spill? Stop & Clean Solvent Step 3: Solvent Addition (DMSO/DMF) Weigh->Solvent Add Solvent Slowly Vortex Step 4: Vortex (Closed Cap) Solvent->Vortex Cap Tightly Ready READY: Stock Solution Vortex->Ready Inspect for Clarity

Caption: Protocol for transitioning 2-(3-Methoxyphenyl)quinoline-8-carboxamide from solid to solution state.

Diagram 2: Spill Response Decision Tree

A logic-gated response plan for solid vs. liquid spills.

SpillResponse Event Spill Detected Type Identify State Event->Type Solid Solid (Powder) Type->Solid Liquid Liquid (Solution) Type->Liquid ActionS1 Do NOT Sweep (Aerosol Risk) Solid->ActionS1 ActionL1 Absorb with Vermiculite/Pad Liquid->ActionL1 ActionS2 Cover with Wet Paper Towel ActionS1->ActionS2 ActionS3 Wipe & Bag ActionS2->ActionS3 Disposal Disposal: Hazardous Incineration ActionS3->Disposal ActionL2 Clean Surface with 10% Bleach ActionL1->ActionL2 ActionL2->Disposal

Caption: Immediate response logic for containment of quinoline carboxamide spills.

Waste Disposal & Deactivation[1]

Scientific Integrity: Quinoline rings are highly stable and resistant to hydrolysis. Simple dilution is insufficient .

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be segregated into "Cytotoxic/Genotoxic" waste streams (Yellow/Purple bags depending on local regulations) for high-temperature incineration (>1000°C) .[2]

  • Liquid Waste: Collect in a dedicated "Halogenated/Nitrogenous Organic" waste container. Do not mix with oxidizers (e.g., Nitric acid) to prevent exothermic nitration.[2]

  • Deactivation: For surface cleaning, use a two-step process:[2][4]

    • Step 1: Surfactant wipe (remove the lipophilic compound).

    • Step 2: 10% Bleach solution (oxidative degradation of the amide linkage, though the quinoline ring persists).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline-8-carboxamide derivatives. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Quinoline (CAS 91-22-5) Safety Data.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline - CMR Properties.[2] Retrieved from [Link][1][2]

  • Emonds-Alt, X., et al. (1995). Pharmacological profile of SR 142801 (Osanetant), the first potent non-peptide antagonist of the tachykinin NK3 receptor.[2][5] Life Sciences.[2][5] Retrieved from [Link]

  • Tian, G., et al. (2007). Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action.[1][2][6] Molecular Pharmacology.[2] Retrieved from [Link]

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